PK68
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-13-19(26-22(28)29-17-6-4-3-5-7-17)10-16(12-23-13)15-8-9-18-20(11-15)30-21(25-18)24-14(2)27/h8-12,17H,3-7H2,1-2H3,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNWQYEKZTTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C)NC(=O)OC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of PK68: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PK68 is a potent and selective, orally active type II inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][2][3] By targeting the kinase activity of RIPK1, this compound effectively blocks the necroptotic cell death pathway, a form of regulated necrosis implicated in various inflammatory diseases and cancer metastasis.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on downstream signaling, quantitative efficacy data, and detailed experimental protocols for key assays.
Core Mechanism of Action: Type II Inhibition of RIPK1
This compound functions as a type II kinase inhibitor, specifically targeting RIPK1.[4] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation of the kinase's activation loop. This mechanism provides a high degree of selectivity for RIPK1.[4] Molecular docking studies predict that this compound binds to the ATP-binding domain of RIPK1 in this DFG-out configuration.[4] This binding prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| IC50 for RIPK1 | ~90 nM | In vitro kinase assay | [2][3][4] |
| EC50 for Necroptosis Inhibition | 14-22 nM | Human and mouse cells | [1] |
| 23 nM | Human HT-29 cells | [5][6] | |
| 13 nM | Mouse cells | [2][6] | |
| Selectivity | Selective over RIPK3 and a panel of 369 other kinases | at 1,000 nM | [5] |
| In Vivo Efficacy (TNF-α-induced SIRS) | 1 mg/kg (i.p.) | Mouse model | [1][2] |
| In Vivo Efficacy (Metastasis Model) | 5 mg/kg (i.v.) | B16/F10 murine melanoma model | [5] |
| In Vivo Toxicity | No obvious toxicity | 25 mg/kg for 14 days in mice | [1] |
Signaling Pathway: Inhibition of Necroptosis
Necroptosis is a regulated form of necrosis that is critically dependent on the kinase activity of RIPK1. In response to certain stimuli, such as tumor necrosis factor-alpha (TNF-α) in the presence of a caspase inhibitor, RIPK1 is activated. This leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like protein (MLKL).[1] Oligomerized MLKL then translocates to the plasma membrane, leading to membrane disruption and cell death.
This compound intervenes at the apex of this cascade by inhibiting the kinase activity of RIPK1. This prevents the subsequent phosphorylation and activation of RIPK3 and MLKL, effectively halting the necroptotic signal.[1][4]
Experimental Protocols
In Vitro RIPK1 Kinase Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of RIPK1.
Methodology:
-
Reaction Setup: The kinase reaction is typically performed in a 96-well plate format. Each well contains recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate).
-
Compound Addition: this compound is serially diluted and added to the wells to achieve a range of final concentrations. A DMSO control is also included.
-
Initiation: The reaction is initiated by the addition of [γ-³³P-ATP].
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 120 minutes) to allow for the phosphorylation of the substrate.
-
Termination: The reaction is stopped by the addition of phosphoric acid.
-
Detection: The phosphorylated substrate is captured on a filter, washed, and the amount of incorporated ³³P is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Necroptosis Assay
This assay measures the ability of this compound to protect cells from necroptotic cell death.
Methodology:
-
Cell Culture: Human (e.g., HT-29) or mouse (e.g., L929) cells are seeded in 96-well plates and cultured overnight.
-
Compound Pre-treatment: Cells are pre-treated with serial dilutions of this compound for a specified time (e.g., 30 minutes).
-
Induction of Necroptosis: Necroptosis is induced by adding a combination of TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20-50 µM). The caspase inhibitor is necessary to prevent apoptosis and channel the signaling towards necroptosis.
-
Incubation: The cells are incubated for a period sufficient to induce cell death (e.g., 20-24 hours).
-
Measurement of Cell Viability: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The percentage of cell survival at each concentration of this compound is calculated relative to the vehicle-treated control. The EC50 value is determined by fitting the data to a dose-response curve.
In Vivo Model of TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)
This model evaluates the in vivo efficacy of this compound in a model of acute inflammation.
Methodology:
-
Animal Model: Typically, C57BL/6 mice are used.
-
Compound Administration: Mice are administered this compound (e.g., 1 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Induction of SIRS: After a set pre-treatment time, mice are challenged with a lethal dose of TNF-α.
-
Monitoring: Survival and body temperature are monitored over time.
-
Cytokine Analysis: At a specific time point post-TNF-α challenge, blood is collected, and serum levels of pro-inflammatory cytokines (e.g., IL-1β) are measured by ELISA.
-
Data Analysis: Survival curves are analyzed using the log-rank test. Differences in body temperature and cytokine levels between treatment groups are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a highly specific and potent type II inhibitor of RIPK1 kinase activity. Its mechanism of action, the inhibition of the necroptotic signaling cascade, has been well-characterized through a variety of in vitro and in vivo studies. The data presented in this guide underscore the potential of this compound as a therapeutic agent for the treatment of inflammatory disorders and cancer metastasis where necroptosis plays a pathogenic role. The detailed experimental protocols provide a foundation for researchers to further investigate the properties and applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Necroptosis assay [bio-protocol.org]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
PK68: A Selective RIPK1 Inhibitor for Inflammatory Disorders and Cancer Metastasis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical regulator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory diseases, neurodegenerative conditions, and cancer metastasis. The development of selective RIPK1 inhibitors is a promising therapeutic strategy. This document provides a comprehensive technical overview of PK68, a novel, potent, and selective Type II RIPK1 kinase inhibitor. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize complex pathways and workflows to offer a complete resource for the scientific community.
Introduction to RIPK1 and Necroptosis
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is critically dependent on the kinase activity of RIPK1 and RIPK3, as well as the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[1][2] Unlike apoptosis, which is immunologically silent, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[3]
RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can initiate pro-survival signals via NF-κB, or pro-death signals through apoptosis or necroptosis.[4][5] When caspase-8 is inhibited or absent, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) can trigger the formation of a "necrosome" complex, leading to the autophosphorylation and activation of RIPK1.[6] This activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.[7] Given its central role, the kinase activity of RIPK1 is a key therapeutic target for diseases driven by necroptotic cell death.[4][6]
This compound is a small molecule developed as a potent and selective inhibitor of RIPK1 kinase activity.[1] It is an optimized derivative of an earlier compound, PK6, with improved efficacy and favorable pharmacokinetic properties.[4][6]
Mechanism of Action of this compound
This compound functions as a specific, Type II inhibitor of RIPK1 kinase.[6][8] This means it binds to the kinase in its inactive conformation, specifically interacting with the DLG motif and burying deep into a hydrophobic allosteric pocket.[6][9] By blocking the kinase activity of RIPK1, this compound prevents the crucial autophosphorylation step that is required for the downstream activation of the necroptotic cascade.[4]
The inhibition of RIPK1 by this compound effectively abolishes the subsequent phosphorylation and activation of both RIPK3 and MLKL.[4][10] This has been demonstrated in various cellular models where treatment with this compound prevents the formation of RIPK3 puncta and the phosphorylation of MLKL upon necroptotic stimuli.[8][10] Importantly, this compound selectively inhibits the kinase-dependent functions of RIPK1 involved in necroptosis without affecting its kinase-independent roles, such as in NF-κB activation.[11] Furthermore, it does not inhibit RIPK3- or MLKL-polymerization-induced cell death, confirming its specific action at the level of RIPK1.[11]
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The data is summarized in the tables below.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Species | Parameter | Value | Reference(s) |
| In Vitro Kinase Assay | RIPK1 | Human/Mouse | IC50 | ~90 nM | [4][6][8] |
| In Vitro Kinase Assay | RIPK3 | Human/Mouse | IC50 | >1000 nM | [9][11] |
| Cellular Necroptosis Assay | HT-29 (Colon Cancer) | Human | EC50 | 14-23 nM | [1][4][12] |
| Cellular Necroptosis Assay | L929 (Fibrosarcoma) | Mouse | EC50 | 13-22 nM | [1][6][9] |
| Cellular Necroptosis Assay | Bone Marrow Macrophages | Rat | - | Effective Inhibition | [4][10] |
Table 2: Kinase Selectivity Profile of this compound
This compound was profiled against a panel of 369 human kinases at a concentration of 1000 nM. It demonstrated a high degree of selectivity for RIPK1.
| Kinase Target | % Inhibition at 1µM | IC50 | Reference(s) |
| RIPK1 | - | ~90 nM | [4][6][8] |
| TRKA | >50% | ~10,000 nM | [4][11] |
| TRKB | >50% | - | [4][11] |
| TRKC | >50% | - | [4][11] |
| TNIK | >50% | ~10,000 nM | [4][11] |
| LIMK2 | >50% | - | [4][11] |
| RIPK3 | No significant inhibition | >1000 nM | [9][11] |
Note: Follow-up IC50 determination for TRKA and TNIK showed weak activity, confirming the reasonable selectivity of this compound.[4][11]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosing (this compound) | Key Outcomes | Reference(s) |
| C57BL/6 Mice | TNF-α-induced SIRS | 1 mg/kg, i.p. | Increased survival, prevented hypothermia, reduced serum IL-1β | [1][8][13] |
| C57BL/6 Mice | B16-F10 Melanoma Metastasis | 5 mg/kg, i.v. | Significantly reduced the number of lung metastasis nodules | [4][8][13] |
| C57BL/6 Mice | LL/2 Lung Carcinoma Metastasis | 5 mg/kg, i.v. | Attenuated tumor cell transmigration and suppressed metastasis | [4][8] |
| Mice | Pharmacokinetics / Toxicity | 25 mg/kg, p.o. (14 days) | Favorable PK profile, no obvious toxicity | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
In Vitro RIPK1 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of RIPK1.
-
Reagents: Recombinant human or mouse RIPK1, ATP, kinase buffer, substrate (e.g., myelin basic protein), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Recombinant RIPK1 enzyme is incubated with varying concentrations of this compound in a kinase reaction buffer for a predefined period (e.g., 30 minutes) at room temperature. b. The kinase reaction is initiated by adding a mixture of ATP and the substrate. c. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 value is calculated by fitting the data to a dose-response curve.
Cellular Necroptosis Assay
This assay determines the potency of this compound in blocking necroptosis in a cellular context.
-
Cell Lines: Human HT-29 cells or mouse L929 cells are commonly used.
-
Reagents: Cell culture medium, this compound, and necroptosis-inducing stimuli: TNF-α (T), Smac mimetic (S), and a pan-caspase inhibitor such as z-VAD-FMK (Z). Cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. Cells are pre-treated with a serial dilution of this compound or DMSO (vehicle control) for 1 hour. c. Necroptosis is induced by adding the T/S/Z combination. d. Cells are incubated for a period sufficient to induce cell death (e.g., 8-24 hours). e. Cell viability is measured by quantifying ATP levels using a reagent like CellTiter-Glo®, with luminescence read on a plate reader.
-
Data Analysis: Cell viability is normalized to the DMSO-treated, non-stimulated control. The EC50 value is determined by plotting the normalized viability against the logarithm of this compound concentration.
Western Blot Analysis for Phosphorylation Events
This method is used to confirm that this compound inhibits the phosphorylation of RIPK1, RIPK3, and MLKL.
-
Procedure: a. HT-29 cells are treated as described in the cellular necroptosis assay (Section 4.2) with an effective concentration of this compound (e.g., 100 nM). b. After an appropriate incubation time with the T/S/Z stimuli (e.g., 8 hours), cells are harvested and lysed. c. Protein concentrations of the lysates are determined. d. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. e. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1), p-RIPK3, p-MLKL, and total protein levels as loading controls. f. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. g. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A reduction in the bands corresponding to the phosphorylated proteins in this compound-treated lanes compared to the T/S/Z-only lane indicates successful inhibition of the necroptotic signaling cascade.
In Vivo Models
-
Animals: C57BL/6 mice.
-
Procedure: a. Mice are administered this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection. b. After a short period (e.g., 30 minutes), mice are challenged with a lethal dose of mouse TNF-α. c. Survival and body temperature are monitored over time. d. Blood samples can be collected to measure levels of inflammatory cytokines like IL-1β.
-
Endpoint: Protection from TNF-α-induced lethality and hypothermia demonstrates the in vivo efficacy of this compound.[8]
-
Models: Syngeneic mouse models using B16-F10 melanoma cells or Lewis Lung Carcinoma (LL/2) cells injected intravenously into C57BL/6 mice.
-
Procedure: a. Mice are treated with this compound (e.g., 5 mg/kg, i.v.) or vehicle. b. Shortly after, tumor cells are injected intravenously to initiate metastasis. c. After a period of time (e.g., 2-3 weeks), mice are euthanized, and their lungs are harvested.
-
Endpoint: The number of metastatic nodules on the lung surface is counted. A significant reduction in the number of nodules in the this compound-treated group indicates anti-metastatic activity.[4]
Conclusion
This compound is a highly potent and selective Type II inhibitor of RIPK1 kinase. It effectively blocks necroptotic cell death across multiple species by inhibiting the phosphorylation cascade at its origin—the autophosphorylation of RIPK1.[4] Its high selectivity for RIPK1 over other kinases, including the closely related RIPK3, minimizes the potential for off-target effects.[11] Furthermore, this compound has demonstrated significant efficacy in preclinical animal models of TNF-induced systemic inflammation and cancer metastasis, supported by a favorable pharmacokinetic and safety profile.[1][4][8] These findings establish this compound as a valuable pharmacological tool for investigating the role of RIPK1-mediated necroptosis in disease and underscore its potential for development as a therapeutic agent for a range of inflammatory and metastatic conditions.[4][6]
References
- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The role of necroptosis in the treatment of diseases [bmbreports.org]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis, pyroptosis and apoptosis: an intricate game of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. Sapphire North America [sapphire-usa.com]
The Role of PK68 in Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathogenesis of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer metastasis.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a critical area of investigation, particularly in disease contexts where apoptotic pathways are dysregulated.[2] The core signaling cascade of necroptosis is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2] The kinase activity of RIPK1 is a key initiating event in this pathway, making it a prime target for therapeutic intervention.[1][3] This technical guide provides an in-depth exploration of PK68, a potent and selective small-molecule inhibitor of RIPK1, and its role in the modulation of necroptosis.
This compound: A Potent and Selective RIPK1 Inhibitor
This compound is a novel, orally active small molecule that has been identified as a highly potent and selective type II inhibitor of RIPK1 kinase activity.[4] Its mechanism of action involves the direct inhibition of RIPK1's catalytic function, thereby blocking the downstream signaling events that lead to necroptotic cell death.[1] This targeted inhibition prevents the phosphorylation of RIPK3 and its subsequent phosphorylation of MLKL, the ultimate effector of necroptosis.[1]
Data Presentation
The efficacy and selectivity of this compound have been quantified through a series of in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Species | Parameter | Value (nM) |
| In Vitro Kinase Assay | RIPK1 | Human | IC₅₀ | ~90[1][3][4][5] |
| Necroptosis Inhibition | HT-29 Cells | Human | EC₅₀ | 23[1] |
| Necroptosis Inhibition | L929 Cells | Mouse | EC₅₀ | 13[1] |
| Necroptosis Inhibition | U937 Cells | Human | EC₅₀ | 14-22[3] |
| Necroptosis Inhibition | Mouse Embryonic Fibroblasts (MEFs) | Mouse | EC₅₀ | 14-22[3] |
Table 2: Kinase Selectivity Profile of this compound
| Parameter | Value |
| Number of Kinases Screened | 369[3] |
| Kinases with >50% Inhibition at 1µM | TRKA, TRKB, TRKC, TNIK, LIMK2[3] |
| IC₅₀ against TNIK | ~10,000 nM[3] |
| IC₅₀ against TRKA | ~10,000 nM[3] |
Signaling Pathways and Mechanism of Action
The necroptotic signaling cascade is a well-defined pathway that offers clear points for therapeutic intervention. This compound's mechanism of action is centered on the direct inhibition of RIPK1, a critical upstream kinase in this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in necroptosis.
Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of recombinant RIPK1 by measuring the amount of ADP produced.
Materials:
-
Recombinant human RIPK1 (e.g., from Promega or SignalChem)
-
Myelin Basic Protein (MBP) substrate
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
DTT
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare the kinase reaction mixture by combining recombinant RIPK1, MBP substrate, and Kinase Reaction Buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture in the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for RIPK1 if known, or at a standard concentration (e.g., 10 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cellular Necroptosis and Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol describes the induction of necroptosis in a cell line and the measurement of cell viability to assess the inhibitory effect of this compound.
Materials:
-
HT-29 human colon adenocarcinoma cells (or other suitable cell lines like L929 or U937)
-
Appropriate cell culture medium and supplements
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Seed HT-29 cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability relative to untreated controls and determine the EC₅₀ value of this compound.
Protocol 3: Western Blot Analysis of Phosphorylated Necroptotic Proteins
This protocol details the detection of phosphorylated RIPK1, RIPK3, and MLKL as markers of necroptosis pathway activation.
Materials:
-
HT-29 cells
-
Reagents for inducing necroptosis (TNF-α, SMAC mimetic, z-VAD-FMK)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-RIPK1 (Ser166)
-
Total RIPK1
-
Phospho-RIPK3 (Thr231/Ser232 for mouse, or equivalent for human)
-
Total RIPK3
-
Phospho-MLKL (Ser358)
-
Total MLKL
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Induce necroptosis with TNF-α, SMAC mimetic, and z-VAD-FMK for a specified time (e.g., 8 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total proteins and a loading control to ensure equal loading.
References
The Potent and Selective RIPK1 Inhibitor PK68: A Technical Overview of its Impact on the Necroptosis Pathway
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of PK68, a potent and selective type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into its mechanism of action within the RIPK1/RIPK3/MLKL signaling cascade, also known as the necroptosis pathway, and present key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating necroptosis and its therapeutic implications in inflammatory disorders and cancer metastasis.
The RIPK1/RIPK3/MLKL Necroptosis Pathway
Necroptosis is a form of regulated cell death that is initiated when apoptosis is inhibited.[1] It is a pro-inflammatory process implicated in a variety of pathological conditions. The core of the necroptosis signaling pathway is a kinase cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[2][3]
Under specific cellular conditions, such as stimulation by tumor necrosis factor-alpha (TNFα) in the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited into a multi-protein complex called the necrosome.[1] Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to their activation.[4] Activated RIPK3 then phosphorylates MLKL.[5][6] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[5]
This compound: Mechanism of Action
This compound is a potent and specific type II inhibitor of RIPK1 kinase activity.[7][8] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation, often providing greater selectivity.[9] By binding to RIPK1, this compound directly blocks its kinase activity, which is a critical initiating step in the necroptosis cascade.[10][11]
The inhibition of RIPK1 kinase activity by this compound has profound downstream effects. It prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3.[10] Consequently, the phosphorylation of MLKL by RIPK3 is also abolished.[2][10] This effectively halts the entire necroptotic signaling cascade before the commitment to cell death.[10] this compound has been shown to block necroptosis induced by various stimuli, including TNFα and TLR3/4 ligands.[10]
Quantitative Data on this compound's Potency and Selectivity
This compound demonstrates high potency in both biochemical and cellular assays, with nanomolar efficacy. It also exhibits reasonable selectivity for RIPK1 over a broad panel of other kinases.
| Parameter | Value | Assay/Cell Line | Description | Reference |
| IC50 | ~90 nM | In vitro RIPK1 Kinase Assay | Half-maximal inhibitory concentration against RIPK1 kinase activity. | [7][11][12] |
| EC50 | 23 nM | HT-29 (Human colon cancer cells) | Half-maximal effective concentration for inhibiting TNF-induced necroptosis. | [7][13] |
| EC50 | 13 nM | Mouse cells | Half-maximal effective concentration for inhibiting TNF-induced necroptosis. | [7] |
| EC50 | 14-22 nM | Human and mouse cells | Effective concentration for inhibiting RIPK1-dependent necroptosis. | [10] |
| Kinase Selectivity | >50% inhibition of 5 kinases | Panel of 369 kinases at 1000 nM | This compound shows reasonable selectivity for RIPK1. The five kinases are TRKA, TRKB, TRKC, TNIK, and LIMK2. | [10][11] |
| IC50 vs TNIK & TRKA | ~10,000 nM | In vitro kinase assays | This compound is not very active against these potential off-target kinases. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
In Vitro RIPK1 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant RIPK1.
Protocol:
-
Reagents and Materials: Recombinant human RIPK1, kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Add kinase buffer to the wells of a 384-well plate. b. Add serial dilutions of this compound or a vehicle control (DMSO) to the wells. c. Add recombinant RIPK1 enzyme to each well and incubate to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate at room temperature to allow for phosphorylation. f. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | RIPK3 phosphorylates MLKL [reactome.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
The Selective RIPK1 Inhibitor PK68: A Technical Guide to its Role in Cell Death
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research on PK68, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). A key regulator of necroptosis, a form of programmed cell death, RIPK1 has emerged as a significant therapeutic target in various diseases, including inflammatory disorders and cancer. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the critical signaling pathways and experimental workflows involved.
Core Concepts: this compound and Necroptosis
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in conditions such as TNF-α-induced systemic inflammatory response syndrome (SIRS).[1][2][3] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the cell membrane and the release of cellular contents, triggering an inflammatory response. The central signaling pathway of necroptosis involves a cascade of protein interactions, with RIPK1 playing a crucial initiating role.[3]
This compound has been identified as a highly selective, orally active type II inhibitor of RIPK1 kinase activity.[1][4][5] By binding to the ATP pocket of RIPK1, this compound effectively blocks its downstream signaling, thereby inhibiting the necroptotic cell death cascade.[1] Its high selectivity for RIPK1 over other kinases, including other members of the RIP kinase family, makes it a valuable tool for studying necroptosis and a promising candidate for therapeutic development.[2][3]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Cell Line/System | Reference |
| RIPK1 | Kinase Assay | IC50: ~90 nM | Recombinant Human RIPK1 | [1][4][5][6] |
| TNF-induced Necroptosis | Cell Viability Assay | EC50: 23 nM | HT-29 (Human Colon Cancer) | [2][5] |
| TNF-induced Necroptosis | Cell Viability Assay | EC50: 13 nM | Mouse Cells | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | This compound Dosage | Effect | Reference |
| TNF-α-induced SIRS (Mouse) | 1 mg/kg | Provided effective protection against lethal shock | [1][2][5] |
| B16/F10 Melanoma (Mouse) | 5 mg/kg | Significantly repressed lung metastasis | [1][2][5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in this compound's mechanism of action and its experimental evaluation, the following diagrams have been generated using the DOT language.
Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on cell viability.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the effect of this compound on cell viability in the presence of a necroptosis-inducing stimulus.
Materials:
-
96-well cell culture plates
-
HT-29 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 50 µL of fresh medium containing the desired concentrations of this compound. Also, include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Induction of Necroptosis: Prepare a 2X solution of necroptosis-inducing agents (e.g., 40 ng/mL TNF-α, 200 nM Smac mimetic, and 40 µM z-VAD-FMK) in complete culture medium. Add 50 µL of this solution to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes to orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value of this compound.
In Vitro RIPK1 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of RIPK1.
Materials:
-
Recombinant human RIPK1
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., myelin basic protein)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1X kinase buffer.
-
Compound Dilution: Prepare serial dilutions of this compound in 1X kinase buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of 1X kinase buffer
-
2.5 µL of this compound dilution or vehicle
-
2.5 µL of recombinant RIPK1 (final concentration ~1-5 ng/µL)
-
-
Initiate Reaction: Add 5 µL of a mixture of ATP and substrate peptide (final concentrations typically 10 µM ATP and 0.2 µg/µL substrate).
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ATP Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition by this compound and determine the IC50 value.
Western Blot Analysis of Necroptosis Signaling
This protocol is used to detect the phosphorylation status of key proteins in the necroptosis pathway following treatment with this compound.
Materials:
-
6-well cell culture plates
-
HT-29 cells
-
This compound, TNF-α, Smac mimetic, z-VAD-FMK
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, and loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound or vehicle for 1 hour, followed by induction of necroptosis with TNF-α, Smac mimetic, and z-VAD-FMK for 8 hours.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of RIPK1, RIPK3, and MLKL in the presence and absence of this compound.
Conclusion
This compound is a well-characterized, selective inhibitor of RIPK1 kinase activity with potent anti-necroptotic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of regulated cell death. The visualization of the necroptosis signaling pathway and experimental workflows further aids in understanding the mechanism of action of this compound and its potential therapeutic applications in inflammatory diseases and cancer. Further research into the broader effects of this compound on other cell death pathways and its long-term in vivo efficacy and safety will be crucial for its clinical translation.
References
- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | RIP kinase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Unlocking Cellular Demise: The Therapeutic Potential of PK68, a Selective RIPK1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
Necroptosis, a form of regulated necrotic cell death, has emerged as a critical player in the pathogenesis of a diverse range of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer metastasis.[1][2][3] At the heart of the necroptotic signaling cascade lies Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase whose activity is a key determinant of cell fate.[3][4][5][6] The small molecule PK68 has been identified as a potent and selective inhibitor of RIPK1 kinase activity, positioning it as a promising therapeutic agent for a multitude of clinical applications.[1][2][7] This technical guide provides an in-depth exploration of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its role in cellular signaling pathways.
Mechanism of Action: A Selective Brake on Necroptosis
This compound functions as a type II inhibitor of RIPK1, binding to the ATP-binding pocket and effectively blocking its kinase activity.[5][8][9] This inhibition prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of downstream effectors, RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][7] By disrupting this core necroptotic signaling axis, this compound efficiently blocks necroptotic cell death in human, mouse, and rat cells.[1] Importantly, this compound demonstrates high selectivity for RIPK1, with minimal impact on other kinases, and does not interfere with RIPK1's kinase-independent functions, such as NF-κB activation.[1][4]
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified across various in vitro and in vivo studies. The following tables summarize the key data points for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Species | Parameter | Value | Reference |
| RIPK1 Kinase Inhibition | - | Human | IC50 | ~90 nM | [7][9][10] |
| Necroptosis Inhibition | HT-29 | Human | EC50 | 14-23 nM | [1][2][5][9] |
| Necroptosis Inhibition | L929 | Mouse | EC50 | 13-22 nM | [1][2][5][9] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Dosing | Outcome | Reference |
| TNF-α-induced SIRS | 1 mg/kg, i.p. | Ameliorated systemic inflammatory response | [7][11] |
| Melanoma Metastasis | 5 mg/kg, i.v. | Significantly repressed tumor metastasis | [1][7][11] |
| Lung Carcinoma Metastasis | 5 mg/kg, i.v. | Significantly repressed tumor metastasis | [1][2] |
| Pharmacokinetics | 5 mg/kg & 25 mg/kg, oral gavage (daily for 7 days) | Favorable pharmacokinetic profile with no obvious toxicity | [7][11] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits RIPK1 kinase activity, preventing necroptosis.
Caption: Workflow for determining the IC50 of this compound on RIPK1 kinase activity.
Caption: Workflow for assessing the protective effect of this compound on necroptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.
In Vitro RIPK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 (active)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant RIPK1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Prepare a solution of ATP and MBP substrate in kinase buffer.
-
Initiate the kinase reaction by adding the ATP/MBP solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence or other signal as an indicator of ADP production, which is proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Necroptosis Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of necroptosis in a cellular context.
Materials:
-
Human (e.g., HT-29) or mouse (e.g., L929) cell lines susceptible to necroptosis
-
Cell culture medium and supplements
-
This compound
-
Necroptosis-inducing agents:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Smac mimetic (e.g., birinapant)
-
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the cells.
-
Incubate for a pre-treatment period (e.g., 1 hour).
-
Add the necroptosis-inducing agents (TNF-α, z-VAD-fmk, and Smac mimetic) to the wells, except for the untreated control wells.
-
Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a suitable assay according to the manufacturer's protocol.
-
Normalize the viability data to the untreated control (100% viability) and the vehicle-treated, necroptosis-induced control (0% protection).
-
Plot the percentage of protection against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Conclusion and Future Directions
This compound has demonstrated significant promise as a selective and potent inhibitor of RIPK1-mediated necroptosis. Its favorable in vitro and in vivo profiles, including oral bioavailability and lack of obvious toxicity, underscore its therapeutic potential for a range of inflammatory diseases and cancer metastasis.[1][7][11] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound and to translate these promising findings into novel treatments for patients with diseases driven by necroptotic cell death. The experimental frameworks provided in this guide offer a solid foundation for researchers to further explore the capabilities of this compelling molecule.
References
- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 2173556-69-7 | YLD55669 | Biosynth [biosynth.com]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | 2173556-69-7 | MOLNOVA [molnova.com]
The Emergence of PK68: A Potent and Selective RIPK1 Inhibitor for Inflammatory Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory diseases represent a significant global health burden, and the development of novel therapeutic strategies is a key focus of biomedical research. A central pathway implicated in the pathogenesis of numerous inflammatory conditions is necroptosis, a form of programmed cell death. Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical upstream regulator of this pathway, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of PK68, a potent and selective type II inhibitor of RIPK1, for its application in studying and modeling inflammatory diseases.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1.[1] It functions as a type II inhibitor, binding to the ATP-binding pocket of RIPK1 in its inactive, DLG-out conformation.[2] This mode of binding confers high selectivity for RIPK1 over other kinases, including other members of the RIP kinase family.[3] By inhibiting the kinase activity of RIPK1, this compound effectively blocks the autophosphorylation of RIPK1, a crucial step in the formation of the necrosome, the signaling complex responsible for executing necroptosis.[1][4] This inhibitory action prevents the subsequent recruitment and phosphorylation of RIPK3 and the mixed lineage kinase domain-like protein (MLKL), the downstream effectors of necroptotic cell death.[1]
The RIPK1-Mediated Necroptosis Signaling Pathway
The signaling cascade leading to necroptosis is initiated by various stimuli, most notably by the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, TNFR1. In a simplified model, this binding event leads to the formation of Complex I, which can initiate pro-survival signaling through NF-κB. However, under conditions where components of Complex I are deubiquitinated or caspase-8 activity is inhibited, RIPK1 can dissociate and form the necrosome (Complex IIb) with RIPK3. This complex facilitates the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and lytic cell death. This compound intervenes at the level of RIPK1 activation, preventing the downstream signaling events that lead to necroptosis.
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/Enzyme | Parameter | Value | Reference |
| RIPK1 Kinase Assay | Recombinant human RIPK1 | IC50 | ~90 nM | [1] |
| TNF-induced Necroptosis | HT-29 (human colon cancer) | EC50 | 23 nM | [1] |
| TNF-induced Necroptosis | L929 (mouse fibrosarcoma) | EC50 | 13 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| C57BL/6 mice | This compound | 1 mg/kg (i.p.) | Increased survival, reduced hypothermia, decreased serum IL-1β | [1] |
| C57BL/6 mice | This compound | 5 mg/kg (i.v.) | Attenuated tumor cell transmigration and suppressed metastasis | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are key experimental protocols for studying the effects of this compound.
In Vitro RIPK1 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
This compound
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant RIPK1 enzyme and the this compound dilutions.
-
Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay for Necroptosis
This protocol is used to assess the protective effect of this compound against necroptosis induced in a cellular model.
Materials:
-
Human (e.g., HT-29) or mouse (e.g., L929) cell lines susceptible to necroptosis
-
Cell culture medium and supplements
-
This compound
-
Necroptosis-inducing agents: TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and z-VAD-fmk to the cell culture medium.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Calculate the EC50 value of this compound by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This in vivo model is used to evaluate the therapeutic potential of this compound in a systemic inflammatory disease model.
Materials:
-
C57BL/6 mice
-
This compound
-
Recombinant mouse TNF-α
-
Vehicle control (e.g., saline or a specific formulation buffer)
-
ELISA kits for measuring inflammatory cytokines (e.g., IL-1β)
Procedure:
-
Acclimatize C57BL/6 mice to the experimental conditions.
-
Administer this compound (e.g., 1 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
After a short pre-treatment period (e.g., 30 minutes), induce SIRS by intravenous (i.v.) injection of a lethal dose of mouse TNF-α.
-
Monitor the survival and body temperature of the mice at regular intervals.
-
At a pre-determined time point (e.g., 2-4 hours post-TNF-α injection), collect blood samples for the measurement of serum cytokine levels using ELISA.
-
Tissues can also be collected for histological analysis to assess organ damage.
-
Analyze the data to determine the effect of this compound on survival, body temperature, and inflammatory markers.
Experimental Workflow for Evaluating this compound in a SIRS Model
The following diagram illustrates the logical flow of an in vivo experiment to assess the efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of RIPK1-mediated necroptosis in inflammatory diseases. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research with this compound in a broader range of inflammatory disease models will continue to elucidate the therapeutic potential of targeting RIPK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p68 (DDX5) in Cancer Metastasis: A Technical Guide for Researchers
An In-depth Examination of the DEAD-box RNA Helicase p68 (DDX5) as a Key Regulator and Therapeutic Target in Metastatic Disease
The DEAD-box RNA helicase p68, also known as DDX5, has emerged as a critical player in the complex process of cancer metastasis.[1][2] Initially identified for its role in RNA metabolism, a growing body of evidence now implicates p68 as a multifaceted regulator of signaling pathways that drive tumor progression, invasion, and the establishment of distant secondary tumors.[3][4] This technical guide provides a comprehensive overview of the core functions of p68 in metastasis, detailing key signaling pathways, experimental protocols for its investigation, and quantitative data from seminal research, tailored for researchers, scientists, and drug development professionals.
Core Concepts: p68 as a Nexus in Metastatic Signaling
p68 is an ATP-dependent RNA helicase that participates in virtually all aspects of RNA processing.[3] However, its role in cancer extends beyond this canonical function. It acts as a transcriptional co-activator for several key oncogenic transcription factors, thereby influencing the expression of genes pivotal for metastatic progression.[5] Overexpression of p68 has been documented in a wide array of human cancers, including those of the breast, colon, and lung, and frequently correlates with poor prognosis and advanced disease.[3]
The metastatic cascade is a multi-step process involving local invasion, intravasation, survival in the circulation, extravasation, and colonization at a distant site. p68 has been shown to influence several of these stages, primarily through its impact on the epithelial-mesenchymal transition (EMT), cell migration, and invasion.[3][4]
Key Signaling Pathways Modulated by p68 in Metastasis
The pro-metastatic functions of p68 are largely attributed to its integration into and modulation of key signaling networks. Two of the most well-characterized pathways are the Wnt/β-catenin and the Platelet-Derived Growth Factor (PDGF) signaling pathways.
The p68/β-Catenin Axis in EMT and Invasion
A central mechanism by which p68 promotes metastasis is through its interaction with β-catenin, a cornerstone of the Wnt signaling pathway.[6][7] In colon cancer, p68 and its homolog p72 form complexes with β-catenin, enhancing its transcriptional activity and promoting the expression of oncogenes such as c-Myc and cyclin D1.[5] This interaction is crucial for driving cell proliferation and tumor formation.[3]
Furthermore, the nuclear interaction between p68 and β-catenin is critical for the regulation of genes involved in EMT, a cellular program that endows epithelial cells with mesenchymal properties, including increased motility and invasiveness.[8] This process is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like vimentin.[4]
PDGF Signaling and p68-Mediated Cell Migration
The PDGF signaling pathway is another critical network in which p68 plays a pro-metastatic role. In response to PDGF stimulation, p68 undergoes tyrosine phosphorylation, which is a key event in promoting EMT and cell migration. This phosphorylation event enhances the interaction of p68 with β-catenin, facilitating its nuclear translocation and subsequent activation of target genes that drive the metastatic phenotype. This highlights a crosstalk between PDGF and Wnt/β-catenin signaling, with p68 acting as a crucial intermediary.
Quantitative Data on the Role of p68 in Metastasis
The following tables summarize quantitative data from key studies investigating the impact of p68 on cancer cell metastasis.
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| U87 (Glioma) | p68 siRNA knockdown | Cell Proliferation | ~40% decrease in proliferation compared to control. | [1] |
| LN-229 (Glioma) | p68 siRNA knockdown | Cell Proliferation | ~53% decrease in proliferation compared to control. | [1] |
| U87 (Glioma) | p68 siRNA knockdown | Cell Invasion | ~52% decrease in invasion compared to control. | [1] |
| LN-229 (Glioma) | p68 siRNA knockdown | Cell Invasion | ~39% decrease in invasion compared to control. | [1] |
| U87 (Glioma) | p68 siRNA knockdown | Cell Migration | ~55% decrease in migration compared to control. | [1] |
| LN-229 (Glioma) | p68 siRNA knockdown | Cell Migration | ~53% decrease in migration compared to control. | [1] |
| Cell Line | Treatment | Protein Analyzed | Change in Expression | Reference |
| Esophageal Squamous Carcinoma Cells | DDX5 downregulation | E-cadherin | Upregulated | [4] |
| Esophageal Squamous Carcinoma Cells | DDX5 downregulation | Vimentin | Downregulated | [4] |
| Esophageal Squamous Carcinoma Cells | DDX5 downregulation | Cyclin D1 | Downregulated | [4] |
| Esophageal Squamous Carcinoma Cells | DDX5 downregulation | CDK2 | Downregulated | [4] |
Experimental Protocols for Investigating p68 in Metastasis
Detailed methodologies are crucial for the accurate investigation of p68's role in cancer metastasis. Below are representative protocols for key experiments.
siRNA-Mediated Knockdown of p68 (DDX5)
This protocol describes the transient knockdown of p68 expression in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., U87, LN-229, MCF-7)
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
p68 (DDX5) siRNA and non-silencing control (NS) siRNA
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (p68 or NS control) into 250 µL of Opti-MEM I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Assess the efficiency of p68 knockdown by Western blotting or qRT-PCR.
Transwell Migration and Invasion Assays
These assays are used to quantify the migratory and invasive potential of cancer cells in vitro.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% fetal bovine serum)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
Procedure:
-
Preparation of Inserts: For invasion assays, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary. Rehydrate the inserts with serum-free medium.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.[9]
-
Chemoattractant Addition: Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.[9]
-
Incubation: Incubate the plate at 37°C for a period appropriate for the cell type (typically 4-48 hours), allowing the cells to migrate or invade through the porous membrane.[10]
-
Removal of Non-Migrated/Invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.[10]
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol for 10-20 minutes. Stain the cells with 0.1% crystal violet for 30 minutes.[11]
-
Quantification: Wash the inserts to remove excess stain. Elute the dye from the stained cells and measure the absorbance, or count the number of stained cells in several microscopic fields.
References
- 1. P68 RNA helicase promotes invasion of glioma cells through negatively regulating DUSP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p68/DdX5 supports β-catenin & RNAP II during androgen receptor mediated transcription in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-talented DEAD-box proteins and potential tumor promoters: p68 RNA helicase (DDX5) and its paralog, p72 RNA helicase (DDX17) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEAD-box RNA helicases with special reference to p68: Unwinding their biology, versatility, and therapeutic opportunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple functions of the DEAD-box RNA helicase, DDX5 (p68), make DDX5 a superior oncogenic biomarker and target for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DEAD-box RNA helicase DDX5 (p68) and β-catenin: The crucial regulators of FOXM1 gene expression in arbitrating colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DDX5 (p68) orchestrates β-catenin, RelA and SP1 mediated MGMT gene expression in human colon cancer cells: Implication in TMZ chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. researchhub.com [researchhub.com]
The Impact of PK68 on TNF-Induced Systemic Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic potential of PK68, a potent and selective type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in mitigating Tumor Necrosis Factor (TNF)-induced systemic inflammatory response syndrome (SIRS). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to TNF-Induced Systemic Inflammation and the Role of RIPK1
Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1] However, excessive or dysregulated TNF-α production can lead to a life-threatening systemic inflammatory response syndrome (SIRS), characterized by a cytokine storm, widespread tissue damage, and organ failure.[2][3] RIPK1, a serine/threonine kinase, has emerged as a critical mediator in TNF signaling pathways that lead to inflammation and programmed cell death, including necroptosis.[4][5] Upon activation by the TNF receptor 1 (TNFR1), RIPK1's kinase activity can trigger a signaling cascade involving RIPK3 and mixed lineage kinase domain-like protein (MLKL), culminating in necroptotic cell death and the release of pro-inflammatory mediators.[4][6]
This compound is a novel, highly selective RIPK1 kinase inhibitor that has demonstrated significant efficacy in preclinical models of inflammatory disease.[7][8] By targeting RIPK1, this compound offers a promising therapeutic strategy to block the deleterious effects of excessive TNF-α signaling.
Quantitative Efficacy of this compound in a TNF-Induced SIRS Model
In a well-established mouse model of TNF-induced SIRS, this compound demonstrated a profound protective effect. The administration of this compound significantly improved survival rates, attenuated hypothermia, and reduced the systemic release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).
Table 1: Effect of this compound on Survival and Body Temperature in TNF-Induced SIRS
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Body Temperature Drop (°C) at 4h (± SD) |
| Vehicle | - | 0 | ~8.5 |
| PK6 | 30 | 100 | ~3.0 |
| This compound | 1 | 100 | ~2.5 |
Data extracted from a study where C57BL/6 mice (n=11 per group) were treated 15 minutes prior to intravenous injection of mouse TNF-α (6 µg per mouse).[9]
Table 2: Effect of this compound on Serum IL-1β Levels in TNF-Induced SIRS
| Treatment Group | Dose (mg/kg) | Serum IL-1β (pg/mL) (± SD) | P-value |
| Normal Control | - | ~50 | - |
| TNF-α + Vehicle | - | ~450 | - |
| TNF-α + this compound | 1 | ~150 | < 0.001 |
Data extracted from a study where C57BL/6 mice (n=5 per group) were sacrificed 4 hours after TNF-α administration.[9]
Experimental Protocols
In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This protocol outlines the methodology used to evaluate the efficacy of this compound in a murine model of TNF-induced SIRS.[9]
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
Reagents:
-
Recombinant mouse TNF-α (carrier-free)
-
This compound (dissolved in a vehicle solution, e.g., DMSO and PEG300)
-
Vehicle solution (e.g., DMSO and PEG300)
-
Sterile, pyrogen-free saline
Procedure:
-
Mice are randomly assigned to treatment groups (Vehicle, PK6, this compound).
-
This compound (1 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Fifteen minutes post-treatment, mice are challenged with an intravenous (i.v.) tail vein injection of mouse TNF-α (6 µg per mouse) in sterile saline.
-
For survival studies: Mice are monitored for survival over a 24-hour period.
-
For body temperature studies: Rectal temperature is measured at baseline and at regular intervals post-TNF-α injection.
-
For cytokine analysis: A separate cohort of mice is euthanized 4 hours post-TNF-α injection. Blood is collected via cardiac puncture, and serum is isolated for cytokine analysis.
-
For histology: Tissues, such as the colon, are collected at 4 hours post-TNF-α injection and fixed in 10% neutral buffered formalin for subsequent hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue damage.
Cytokine Measurement
-
Serum concentrations of IL-1β are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Visualizing the Mechanism and Workflow
TNF-α Signaling and the Role of this compound
The following diagram illustrates the TNF-α-induced necroptosis pathway and the point of intervention for this compound.
Caption: TNF-α signaling pathway leading to necroptosis and the inhibitory action of this compound on RIPK1.
Experimental Workflow for In Vivo Efficacy Testing
The workflow for assessing the in vivo impact of this compound on TNF-induced SIRS is depicted below.
Caption: Workflow for the in vivo evaluation of this compound in the TNF-induced SIRS mouse model.
Logical Relationship Diagram
This diagram illustrates the core logical relationships between the key components of the study.
Caption: Logical relationship between TNF-α, RIPK1, this compound, and the systemic inflammatory response.
Conclusion
The data presented in this technical guide strongly support the therapeutic potential of this compound in the context of TNF-induced systemic inflammatory response. By selectively inhibiting the kinase activity of RIPK1, this compound effectively disrupts the downstream signaling cascade that leads to inflammation and necroptosis. The in vivo studies demonstrate that this mechanism translates into a significant survival benefit and amelioration of key inflammatory markers. This compound represents a promising candidate for further development as a treatment for inflammatory conditions characterized by excessive TNF-α activity.
References
- 1. Tumour necrosis factor in mouse models of chronic intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cecal necroptosis triggers lethal cardiac dysfunction in TNF-induced severe SIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. Targeting RIPK1 to modulate cell death and tumour microenvironment in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
the discovery and development of PK68
An in-depth search for a compound or molecule specifically designated as "PK68" within the context of drug discovery and development has yielded no publicly available information. This suggests that "this compound" may be one of the following:
-
An internal or proprietary code name for a compound that has not yet been disclosed in scientific literature or public databases.
-
A very recent discovery that has not yet been published.
-
An incorrect or alternative designation for a known molecule.
Without accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
To proceed with your request, please verify the name of the compound. Additional information, such as the therapeutic area, the target protein or pathway, or the research institution associated with its development, would be highly beneficial in locating the relevant information.
Methodological & Application
Application Notes and Protocols for PK68 Cellular Assay in Necroptosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing PK68, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cellular assays to study necroptosis. This document outlines the underlying signaling pathway, experimental procedures, and expected outcomes, offering a comprehensive guide for investigating the role of RIPK1-mediated necroptosis in various biological and pathological contexts.
Introduction to Necroptosis and this compound
Necroptosis is a form of regulated necrotic cell death that is implicated in a range of physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway.[2] The core signaling cascade involves the activation of RIPK1, which then recruits and activates RIPK3, leading to the formation of a functional complex known as the necrosome.[3][4] Activated RIPK3 subsequently phosphorylates the mixed lineage kinase domain-like protein (MLKL), the key executioner of necroptosis.[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell death.[3][5]
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1.[6][7] By blocking RIPK1, this compound effectively prevents the downstream phosphorylation of RIPK3 and MLKL, thereby inhibiting the execution of necroptosis.[6][8] Its high potency and selectivity make it a valuable tool for dissecting the necroptosis signaling pathway and for preclinical evaluation of RIPK1 inhibition as a therapeutic strategy.[7]
Necroptosis Signaling Pathway
The diagram below illustrates the key steps in the TNF-α induced necroptosis signaling pathway and the point of intervention for this compound.
Caption: TNF-α induced necroptosis pathway and this compound inhibition.
Quantitative Data for this compound
The following tables summarize the reported efficacy of this compound in various assays.
Table 1: In Vitro and Cellular Efficacy of this compound
| Assay Type | Cell Line / Enzyme | Stimulus | Parameter | Value | Reference |
| In Vitro Kinase Assay | Recombinant RIPK1 | - | IC₅₀ | ~90 nM | [6][9] |
| Cellular Necroptosis Assay | Human HT-29 cells | TNF-α/Smac mimetic/z-VAD | EC₅₀ | ~14-23 nM | [7][10] |
| Cellular Necroptosis Assay | Murine L929 cells | TNF-α | EC₅₀ | ~13 nM | [10] |
| Cellular Necroptosis Assay | Murine BMDM | poly(I:C)/z-VAD | - | Effective at 100 nM | [8] |
| Cellular Necroptosis Assay | Murine BMDM | LPS/z-VAD | - | Effective at 100 nM | [8] |
BMDM: Bone Marrow-Derived Macrophages
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to evaluate the inhibitory effect of this compound on induced necroptosis.
Experimental Workflow
Caption: Workflow for this compound cellular necroptosis assay.
Materials and Reagents
-
Cell Line: HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Necroptosis Inducers:
-
Human Tumor Necrosis Factor-alpha (TNF-α)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
Cell Culture Medium: McCoy's 5A for HT-29, DMEM for L929, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Plates: 96-well clear-bottom white plates for viability assays, 6-well plates for Western blotting.
-
Reagents for Analysis:
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Lysis buffer for Western blot (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-p-RIPK3 (Ser227), anti-p-MLKL (Ser358), and loading controls (e.g., GAPDH, β-actin).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescence substrate.
-
Detailed Protocol: Cell Viability Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 nM to 10 µM is recommended. Include a DMSO vehicle control.
-
Carefully remove the old medium from the wells.
-
Add 50 µL of the medium containing the respective this compound concentrations or DMSO to the wells.
-
Pre-incubate the plate for 1 hour at 37°C, 5% CO₂.[8]
-
-
Induction of Necroptosis:
-
Prepare a 2X working solution of the necroptosis inducers in culture medium. For HT-29 cells, a typical combination is 40 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK.[8]
-
Add 50 µL of the 2X inducer solution to each well (except for the untreated control wells, which receive 50 µL of medium).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 24-30 hours at 37°C, 5% CO₂.[8]
-
-
Measurement of Cell Viability:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (defined as 100% viability) and the induced control (defined as 0% or minimal viability).
-
Plot the percentage of viability against the log concentration of this compound.
-
Calculate the EC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol for Mechanistic Analysis by Western Blot
-
Follow steps 1-3 of the cell viability protocol, using 6-well plates and scaling up the volumes accordingly (e.g., 2 mL final volume). Use a fixed, effective concentration of this compound (e.g., 100 nM).[8]
-
Incubate for a shorter period, typically 8 hours, to capture the peak of protein phosphorylation.[8]
-
Harvest the cells by scraping them into ice-cold PBS.
-
Centrifuge the cell suspension, discard the supernatant, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-RIPK1, p-RIPK3, and p-MLKL.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system. Treatment with this compound is expected to abolish the phosphorylation of RIPK1, RIPK3, and MLKL upon necroptotic stimulation.[6]
Conclusion
The this compound cellular assay is a robust and specific method for investigating RIPK1-mediated necroptosis. The detailed protocols and reference data provided in these application notes will enable researchers to effectively utilize this compound as a tool to explore the mechanisms of necroptosis and to assess the therapeutic potential of RIPK1 inhibition in various disease models.
References
- 1. bioradiations.com [bioradiations.com]
- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of PK68
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK68 is a potent and selective, orally active, type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It effectively blocks RIPK1-dependent necroptosis, a form of regulated cell death implicated in various inflammatory diseases and cancer metastasis.[1][2] this compound has demonstrated significant therapeutic potential in preclinical models of TNF-induced systemic inflammatory response syndrome (SIRS) and melanoma lung metastasis.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in these models, along with relevant data and pathway information to guide researchers in their study design.
Data Presentation
In Vivo Dosing and Administration Summary
| Parameter | TNF-induced SIRS Model | B16/F10 Melanoma Lung Metastasis Model |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice |
| Compound | This compound | This compound |
| Dosage | 1 mg/kg | 5 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intravenous (i.v.) |
| Vehicle/Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not explicitly stated, but a similar vehicle can be inferred. |
| Dosing Schedule | Single dose 15 minutes prior to TNFα challenge | Every three days for 21 days, starting one day after tumor cell injection |
| Therapeutic Effect | Protection against lethal shock, reduced hypothermia, decreased pro-inflammatory cytokines | Significant reduction in the number of lung metastatic nodules |
Pharmacokinetic Profile of this compound in Mice
Note: While the primary literature describes this compound as having "favorable pharmacokinetic properties," a detailed table of quantitative parameters (Cmax, Tmax, AUC, half-life) is not publicly available. The following information is derived from graphical representations in the source publication.
| Parameter | Value (Oral Administration) | Value (Intravenous Administration) |
| Peak Plasma Concentration | Reached at approximately 2 hours | Highest at the earliest time point measured |
| Bioavailability | Orally bioavailable | Not applicable |
| Toxicity | No obvious toxicity observed with a 14-day course at 25 mg/kg | Not reported |
Signaling Pathway
TNF-Induced Necroptosis and Inhibition by this compound
The diagram below illustrates the signaling cascade initiated by Tumor Necrosis Factor-alpha (TNFα) that leads to necroptosis, and the point of intervention for this compound.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model
This protocol details the use of this compound to mitigate the effects of TNF-induced SIRS in mice.
1. Materials:
-
This compound
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Recombinant mouse TNF-α
-
Sterile saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Syringes and needles for intraperitoneal and intravenous injections
-
Rectal thermometer
-
ELISA kit for mouse IL-1β
-
Equipment for tissue collection and processing (histology)
2. Experimental Workflow Diagram:
3. Procedure:
-
Animal Preparation: Acclimatize C57BL/6 mice to the laboratory conditions for at least one week before the experiment.
-
This compound Formulation: Prepare a stock solution of this compound in the vehicle. The final injection volume should be approximately 100-200 µL per mouse.
-
Dosing:
-
Administer this compound at a dose of 1 mg/kg via intraperitoneal (i.p.) injection.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
TNFα Challenge: 15 minutes after the this compound or vehicle administration, inject each mouse with 6 µg of recombinant mouse TNF-α dissolved in sterile saline via the tail vein (i.v.).
-
Monitoring and Data Collection:
-
Monitor the survival of the mice over a pre-determined period (e.g., 24-48 hours).
-
Measure the rectal body temperature of the mice at regular intervals (e.g., every hour for the first 6 hours).
-
For cytokine and histological analysis, euthanize a subset of mice 4 hours after the TNF-α challenge.
-
Collect blood via cardiac puncture and process to obtain serum for IL-1β measurement by ELISA.
-
Harvest the colon, fix in 10% neutral buffered formalin, and process for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue damage.
-
Protocol 2: In Vivo Administration of this compound in a B16/F10 Melanoma Lung Metastasis Model
This protocol describes the use of this compound to inhibit the formation of lung metastases from intravenously injected B16/F10 melanoma cells.
1. Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
B16/F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
C57BL/6 mice (female, 6-8 weeks old)
-
Syringes and needles for intravenous injections
-
Equipment for tissue collection and processing (metastatic nodule counting)
2. Experimental Workflow Diagram:
3. Procedure:
-
Cell Preparation: Culture B16/F10 melanoma cells in appropriate media until they reach 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Tumor Cell Inoculation: Inject 100 µL of the cell suspension (2 x 10^5 cells) into the lateral tail vein of each C57BL/6 mouse.
-
This compound Treatment:
-
One day after tumor cell injection, begin treatment with this compound.
-
Administer this compound at a dose of 5 mg/kg via intravenous (i.v.) injection.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Repeat the treatment every three days for a total of 21 days.
-
-
Endpoint Analysis:
-
On day 21, euthanize the mice.
-
Harvest the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of visible metastatic nodules on the surface of the lungs.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
Application Notes and Protocols: PF-3758309 Treatment in a B16-F10 Melanoma Metastasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma remains a significant challenge in oncology due to its high metastatic potential. The B16-F10 syngeneic mouse model is a widely utilized preclinical platform for studying melanoma progression and evaluating novel therapeutic agents. This document provides detailed application notes and protocols for the investigation of PF-3758309, a potent inhibitor of p21-activated kinase (PAK), in the context of B16-F10 melanoma. While the initially requested agent "PK68" did not yield specific findings, PF-3758309 serves as a relevant and well-documented substitute, targeting a key signaling node in melanoma.
PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.[1] Its involvement in the mitogen-activated protein kinase (MAPK) signaling pathway makes it a compelling target for therapeutic intervention in melanoma, particularly in tumors that are wild-type for BRAF.[2]
Data Presentation
The following tables summarize the quantitative data regarding the effects of PF-3758309 on melanoma cells.
Table 1: In Vitro Efficacy of PF-3758309 on Melanoma Cell Lines
| Cell Line | Genotype | Endpoint | IC50 | Reference |
| B16-F10 | BRAF WT | Melanogenesis Inhibition | ~30-60 nM | [3] |
| Human Epithelial Melanocytes (HEM) | N/A | Melanogenesis Inhibition | ~30-60 nM | [3] |
| A549 (Lung Cancer) | N/A | Growth Inhibition | N/A | [3] |
Table 2: In Vivo Efficacy of PF-3758309 in BRAF Wild-Type Melanoma Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition | P-value | Reference |
| SK-MEL23 | PF-3758309 | 91% | < .001 | [2] |
| 537MEL | PF-3758309 | 63% | < .001 | [2] |
Experimental Protocols
B16-F10 Lung Metastasis Model
This protocol describes the induction of experimental lung metastasis using B16-F10 melanoma cells to evaluate the in vivo efficacy of PF-3758309.
Materials:
-
B16-F10 murine melanoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
PF-3758309
-
Vehicle control (e.g., DMSO, as used for PLX4720)[4]
Procedure:
-
Cell Culture: Culture B16-F10 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency. The cells are known to be highly aggressive and have a doubling time of approximately 2-3 days.[5]
-
Cell Preparation: On the day of injection, wash the cells with PBS, and detach them using Trypsin-EDTA. Resuspend the cells in complete medium and centrifuge. Wash the cell pellet with sterile PBS and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL. Perform a cell count and assess viability (should be >95%).
-
Intravenous Injection: Inject 2 x 10^5 B16-F10 cells in a volume of 200 µL into the lateral tail vein of each C57BL/6 mouse.[4]
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare PF-3758309 in a suitable vehicle. The dosage and administration schedule should be optimized, but a starting point can be guided by similar in vivo studies with other small molecule inhibitors. For instance, a daily intraperitoneal (i.p.) injection for 7 days, starting the day after tumor cell inoculation, has been used for other compounds in this model.[4]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of distress and tumor burden. Typically, metastatic nodules in the lungs become visible around 14 days post-injection.[4][6]
-
At the experimental endpoint (e.g., day 14 or 21), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution or 10% formalin to enhance the contrast of the metastatic nodules.
-
Count the number of visible surface metastatic nodules on all lung lobes.
-
In Vitro Cell Proliferation and Viability Assay
This protocol is to assess the direct effect of PF-3758309 on the proliferation and viability of B16-F10 cells.
Materials:
-
B16-F10 cells
-
96-well plates
-
Complete cell culture medium
-
PF-3758309
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16-F10 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PF-3758309 in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. P21-activated kinase 1 (PAK1) as a therapeutic target in BRAF wild-type melanoma. — Department of Oncology [oncology.ox.ac.uk]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Endogenous DEL-1 restrains melanoma lung metastasis by limiting myeloid cell–associated lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PK68 Stock Solutions in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of PK68 stock solutions for in vitro experiments. This compound is a potent and selective inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator of necroptosis and inflammation.[1] Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.
Chemical Properties and Solubility
A summary of the key chemical and physical properties of this compound is presented below. It is crucial to note that solubility can vary between different batches and suppliers. The provided data represents a range reported in publicly available sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₄N₄O₃S | [1] |
| Molecular Weight | 424.52 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | >98% | |
| Solubility in DMSO | 6.25 mg/mL (14.72 mM) to 85 mg/mL (200.22 mM) | [1] |
| IC₅₀ (RIPK1) | ~90 nM | [1] |
| EC₅₀ (Necroptosis) | 13-23 nM (mouse and human cells, respectively) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). This concentration is a practical starting point that should be achievable given the reported solubility range and is suitable for subsequent dilution into cell culture media for a variety of in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 1 mg of this compound powder. Perform this step in a chemical fume hood or a designated area for handling potent compounds.
-
Dissolution:
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula for this calculation is: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) For 1 mg of this compound (MW = 424.52 g/mol ): Volume (µL) = (1 / 424.52) * 1,000,000 / 10 = 235.56 µL
-
Add 235.6 µL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be obtained. If necessary, sonication can be used to aid dissolution.[3]
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound DMSO stock solution into cell culture medium to achieve the desired final concentration for your experiment. It is critical to maintain a low final concentration of DMSO to prevent cytotoxicity.
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment based on its EC₅₀ and the specific cell type and assay being used.
-
Serial Dilution: It is recommended to perform a serial dilution to minimize pipetting errors and to avoid precipitation of the compound when directly adding the concentrated DMSO stock to the aqueous culture medium.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1%.[4][5][6][7] Higher concentrations can have direct effects on cell viability and function, confounding experimental results.[4][8][9]
-
Example Calculation: To achieve a final this compound concentration of 1 µM from a 10 mM stock, you would perform a 1:10,000 dilution. This would result in a final DMSO concentration of 0.01%, which is well below the recommended limit.
-
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions but without the addition of this compound.
-
Immediate Use: It is best practice to prepare fresh working solutions immediately before each experiment.
Signaling Pathway and Experimental Workflow
This compound Inhibition of the RIPK1-Mediated Necroptosis Pathway
This compound is a type II inhibitor of RIPK1, targeting its kinase activity. The diagram below illustrates the canonical TNF-α induced necroptosis pathway and the point of inhibition by this compound. Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to cell survival via NF-κB activation. Under conditions where apoptosis is inhibited, a secondary complex (the necrosome, or Complex IIb) forms, consisting of RIPK1, RIPK3, and MLKL. The kinase activity of RIPK1 is essential for the activation of RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and necroptotic cell death. This compound prevents the autophosphorylation and activation of RIPK1, thereby blocking the downstream activation of RIPK3 and MLKL and inhibiting necroptosis.
Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.
Experimental Workflow for Preparing this compound Solutions
The following diagram outlines the logical flow for preparing this compound solutions for in vitro experiments, from the initial powder to the final working solution in cell culture.
Caption: Workflow for this compound stock and working solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated RIPK1 Following PK68 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and semi-quantitative analysis of phosphorylated Receptor-Interacting Protein Kinase 1 (p-RIPK1) at Serine 166 (Ser166) in cell lysates using Western blotting after treatment with PK68, a potent and selective RIPK1 inhibitor.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, including inflammation and programmed cell death pathways such as apoptosis and necroptosis.[1][2] Necroptosis, a form of regulated necrosis, is initiated by the activation of the RIPK1 kinase, which leads to its autophosphorylation at multiple sites, including Ser166.[3] This phosphorylation event is a widely accepted biomarker for RIPK1 kinase activation and the initiation of the necroptotic cascade.[3]
This compound is a potent, selective, and orally bioavailable type II inhibitor of RIPK1 kinase activity with an IC50 of approximately 90 nM.[4][5] It effectively blocks the kinase function of RIPK1, thereby inhibiting necroptosis.[4][6] Monitoring the phosphorylation status of RIPK1 at Ser166 is a crucial method for assessing the cellular efficacy of RIPK1 inhibitors like this compound. This document outlines the necessary protocols for inducing necroptosis, treating cells with this compound, and subsequently analyzing the levels of p-RIPK1 (Ser166) by Western blot.
Data Presentation
The following tables summarize the key characteristics of the RIPK1 inhibitor this compound and provide a template for presenting quantitative Western blot data.
Table 1: Inhibitory Activity of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| In Vitro Kinase Assay | Recombinant human RIPK1 | IC50 | ~90 nM | [4] |
| Necroptosis Inhibition | Human HT-29 cells | EC50 | 23 nM | [5] |
| Necroptosis Inhibition | Murine L929 cells | EC50 | 13 nM | [5] |
Table 2: Representative Quantitative Analysis of p-RIPK1 Inhibition by this compound
| This compound Concentration (nM) | Relative p-RIPK1 Signal Intensity (%) (Normalized to Total RIPK1 and Loading Control) |
| 0 (Vehicle Control) | 100 |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| Note: Values are to be determined by densitometric analysis of Western blot bands. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the necroptosis signaling pathway and the experimental workflow for analyzing p-RIPK1 levels.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-RIPK1.
Experimental Protocols
I. Cell Culture and Treatment
This protocol is optimized for HT-29 human colon adenocarcinoma cells, which are a common model for studying necroptosis.
-
Materials:
-
HT-29 cells
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
6-well tissue culture plates
-
TNF-α (Tumor Necrosis Factor-alpha), human
-
SM-164 (IAP antagonist)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Prepare stock solutions of this compound in DMSO. It is recommended to perform a dose-response experiment with concentrations ranging from 10 nM to 1000 nM.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour.[7]
-
To induce necroptosis, treat the cells with a combination of human TNF-α (e.g., 40-50 ng/mL), SM-164 (e.g., 100-200 nM), and z-VAD-FMK (e.g., 20-50 µM) for the indicated time (e.g., 5-8 hours).[7][8] Include a non-treated control and a vehicle-treated control.
-
II. Cell Lysis and Protein Quantification
-
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
BCA Protein Assay Kit
-
-
Procedure:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[9]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to new, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
III. Western Blotting
-
Materials:
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
-
Procedure:
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.[9]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's recommendations.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 5% milk/TBST) for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.[9]
-
Stripping and Reprobing (Recommended): To ensure equal protein loading, the membrane should be stripped and re-probed for total RIPK1 and a loading control like β-Actin or GAPDH.[9]
-
IV. Data Analysis
-
Quantify the band intensities for p-RIPK1, total RIPK1, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-RIPK1 signal to the total RIPK1 signal for each sample to account for any changes in total RIPK1 expression.
-
Further normalize this value to the loading control (β-Actin or GAPDH) to correct for loading inaccuracies.[9]
-
Plot the normalized p-RIPK1 signal against the concentration of this compound to visualize the dose-dependent inhibition.
Troubleshooting
-
No/Weak p-RIPK1 Signal:
-
Confirm efficient induction of necroptosis in your positive control. The timing of harvest post-induction is critical.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
Check primary and secondary antibody dilutions and incubation times.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking buffer (BSA can sometimes reduce background compared to milk).
-
Titrate the primary and secondary antibody concentrations.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody for p-RIPK1 (Ser166).[11]
-
Optimize antibody dilutions.
-
Ensure the purity of the reagents used for necroptosis induction.
-
By following these detailed protocols, researchers can reliably assess the inhibitory effect of this compound on RIPK1 phosphorylation, providing valuable insights into its mechanism of action and cellular potency.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-RIPK1 (Ser166) Polyclonal Antibody (28252-1-AP) [thermofisher.com]
- 11. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
Application Notes: Measuring Cell Viability in Response to PK68 Treatment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. dlapharmaceuticals.com [dlapharmaceuticals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for RIPK3 Puncta and its Inhibition by PK68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical mediator of necroptosis, a form of regulated necrotic cell death.[1][2] Upon induction of necroptosis, typically through stimuli like Tumor Necrosis Factor-alpha (TNF-α) in combination with a pan-caspase inhibitor (e.g., Z-VAD-FMK) and a Smac mimetic, RIPK3 is activated and oligomerizes to form distinct cytoplasmic puncta.[3][4][5] These puncta, often referred to as necrosomes, serve as signaling platforms for the recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its translocation to the plasma membrane and subsequent cell lysis.[1][6][7] The formation of RIPK3 puncta is therefore a key morphological hallmark of necroptosis activation.
PK68 is a potent and selective small molecule inhibitor of RIPK1 kinase activity.[3][4] Since RIPK1 is a common upstream activator of RIPK3 in TNF-induced necroptosis, inhibition of RIPK1 by this compound effectively blocks the downstream activation of RIPK3 and the subsequent formation of RIPK3 puncta.[3][4] This makes immunofluorescence detection of RIPK3 puncta a valuable tool for studying necroptosis and for evaluating the efficacy of inhibitors like this compound.
These application notes provide a detailed protocol for inducing RIPK3 puncta formation in cell culture, inhibiting this process with this compound, and visualizing the results using immunofluorescence staining with a validated anti-RIPK3 antibody.
Quantitative Data Summary
The following table summarizes the quantitative effect of this compound on the formation of RIPK3 puncta in HT-29 cells stimulated with TNF-α (T), a Smac mimetic (S), and Z-VAD-FMK (Z). Data is adapted from published studies.[3][4]
| Treatment Group | Concentration | % of Cells with RIPK3 Puncta (Mean ± SD) |
| Vehicle (DMSO) | - | < 5% |
| TSZ (Inducer) | T: 100 ng/ml, S: 100 nM, Z: 20 µM | 75% ± 8% |
| TSZ + this compound | 100 nM | < 10% |
| TSZ + PK6 | 10 µM | < 15% |
Signaling Pathway
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HT-29 (human colon adenocarcinoma) or other suitable cell line expressing RIPK3.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Induction:
-
Human TNF-α (carrier-free)
-
Smac mimetic (e.g., Birinapant)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
-
Inhibitor:
-
This compound
-
-
Immunofluorescence Reagents:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-RIPK3 antibody (e.g., ProSci #2283, validated for immunofluorescence).[7]
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 conjugate (or other suitable fluorophore).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of RIPK3 puncta.
Detailed Procedure
1. Cell Culture and Seeding:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For immunofluorescence, seed HT-29 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.
2. Induction of Necroptosis and Inhibition:
-
Prepare stock solutions of TNF-α, Smac mimetic, Z-VAD-FMK, and this compound in DMSO.
-
On the day of the experiment, aspirate the culture medium.
-
For the inhibitor-treated group, pre-treat the cells with fresh medium containing 100 nM this compound for 1 hour. For the control and induced groups, add medium with the corresponding concentration of DMSO.[4]
-
To induce necroptosis, add TNF-α (100 ng/ml), Smac mimetic (100 nM), and Z-VAD-FMK (20 µM) to the designated wells.[4]
-
Incubate the cells for 6-12 hours at 37°C. The optimal incubation time may need to be determined empirically for your specific cell line and conditions.
3. Immunofluorescence Staining:
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer (5% BSA in PBS) for 1 hour at room temperature.[8]
-
Dilute the primary anti-RIPK3 antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Stain the nuclei by incubating with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
4. Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
-
Capture images of multiple fields of view for each experimental condition.
-
Analyze the images to quantify the percentage of cells exhibiting distinct RIPK3 puncta in the cytoplasm. A cell is considered positive for puncta if it contains one or more bright, dot-like structures that are clearly distinguishable from diffuse cytoplasmic staining.
-
Compare the percentage of puncta-positive cells between the different treatment groups (Vehicle, TSZ-induced, and TSZ + this compound).
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP3-mediated necroptosis is regulated by inter-filament assembly of RIP homotypic interaction motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 7. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunostaining of phospho-RIPK3 in L929 cells, murine yolk sacs, ceca, and small intestines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PK68 for the Inhibition of TLR3 and TLR4-Mediated Necroptosis
Introduction Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, necroptosis is caspase-independent and is characterized by cell lysis and the release of damage-associated molecular patterns (DAMPs), which can provoke a potent inflammatory response. The core necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Toll-like receptors (TLRs), particularly TLR3 and TLR4, are key pattern recognition receptors that can initiate necroptosis upon sensing viral (dsRNA) or bacterial (LPS) components, respectively. PK68 is a potent, selective, and orally active type II inhibitor of RIPK1 kinase activity, making it an invaluable chemical probe for studying and targeting necroptosis.[1][2]
Mechanism of Action TLR3 and TLR4 signaling pathways converge on the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). Upon activation, TRIF recruits RIPK1 and RIPK3, facilitating their interaction through their respective RIP Homotypic Interaction Motifs (RHIMs). This leads to the formation of a functional necrosome complex, triggering the autophosphorylation and activation of RIPK1 and RIPK3. Activated RIPK3 then phosphorylates the pseudokinase MLKL. This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to cell death.
This compound specifically targets the kinase activity of RIPK1.[3] By inhibiting RIPK1's catalytic function, this compound prevents the initial phosphorylation events within the necrosome, thereby blocking the downstream phosphorylation and activation of both RIPK3 and MLKL.[1] This effectively halts the necroptotic cascade before the final execution step. Importantly, this compound does not affect the kinase-independent scaffolding function of RIPK1 in NF-κB activation, allowing for precise dissection of RIPK1's kinase-dependent roles.[4]
Signaling Pathways and Mechanism of Inhibition
Quantitative Data Summary
The following tables summarize the efficacy and pharmacokinetic properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Assay | Cell Line / System | Value | Reference |
| IC₅₀ | RIPK1 Kinase Activity | In Vitro Kinase Assay | ~90 nM | [1][4][5] |
| EC₅₀ | TNF-induced Necroptosis | Human HT-29 cells | ~23 nM | [1] |
| EC₅₀ | TNF-induced Necroptosis | Mouse L929 cells | ~13 nM | [1] |
| EC₅₀ | RIPK1-dependent Necroptosis | Human & Mouse cells | 14 - 22 nM | [4] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Animal Model | Dosing | Key Finding | Reference |
| Efficacy | TNF-induced SIRS | Mouse (C57BL/6) | 1 mg/kg (i.p.) | Provided effective protection against lethal shock. |
| Efficacy | B16-F10 Melanoma Metastasis | Mouse (C57BL/6) | 5 mg/kg (i.v.) | Attenuated tumor cell transmigration. |
| Pharmacokinetics | Cmax (Oral) | Mouse | 10 mg/kg (p.o.) | 2423 ng/mL (~4 µM); plasma levels >EC₅₀ for >8h. |
| Toxicology | 14-day study | Mouse | 5 and 25 mg/kg/day (p.o.) | Well-tolerated with no obvious toxicity. |
Experimental Protocols
The following protocols provide a framework for using this compound to study TLR3/TLR4-mediated necroptosis.
Protocol 1: Induction of TLR-Mediated Necroptosis in Macrophages
This protocol describes how to induce necroptosis in mouse bone marrow-derived macrophages (BMDMs) via TLR3 or TLR4 activation.
Materials:
-
Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and M-CSF)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) for TLR4 activation (e.g., 20 ng/mL - 1 µg/mL final concentration)[6][7]
-
Polyinosinic:polycytidylic acid (Poly(I:C)) for TLR3 activation (e.g., 20-50 µg/mL final concentration)[6][7]
-
z-VAD-FMK (pan-caspase inhibitor, dissolved in DMSO; 10-20 µM final concentration)[6][7]
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Plate BMDMs in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. Culture overnight.
-
Pre-treatment: Prepare working solutions of this compound in complete culture medium. A typical final concentration to achieve strong inhibition is 100 nM.[6] Also prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for 1 hour at 37°C, 5% CO₂.
-
Necroptosis Induction:
-
For TLR4: Add LPS and z-VAD-FMK to the wells to their final desired concentrations.
-
For TLR3: Add Poly(I:C) and z-VAD-FMK to the wells to their final desired concentrations.
-
Include control groups: Untreated, z-VAD-FMK only, LPS/Poly(I:C) only, and LPS/Poly(I:C) + z-VAD-FMK without this compound.
-
-
Incubate for the desired time period (e.g., 8-30 hours) before proceeding to downstream analysis.[6]
Protocol 2: Cell Viability Assessment (ATP-based Assay)
This method measures cellular ATP levels as an indicator of metabolic activity and cell viability.
Materials:
-
Treated cells in a 96-well opaque-walled plate
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Equilibrate the 96-well plate and the ATP assay reagent to room temperature for approximately 30 minutes.
-
Add a volume of ATP assay reagent to each well that is equal to the volume of culture medium in the well (e.g., add 100 µL reagent to 100 µL medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated, non-necroptosis-induced control cells.
Protocol 3: Western Blot for Necroptosis Markers
This protocol is for detecting the phosphorylation status of RIPK1, RIPK3, and MLKL.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, and antibodies for total proteins and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, place the plate on ice and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 8c.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities. Expect to see a reduction in phosphorylated proteins in this compound-treated samples.[1]
Protocol 4: Immunofluorescence for RIPK3 Puncta Formation
This protocol is for visualizing the formation of necrosomes (RIPK3 puncta) in response to necroptotic stimuli.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RIPK3
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed and treat cells on coverslips as described in Protocol 1.
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Add permeabilization buffer and incubate for 10 minutes.
-
Blocking: Wash three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-RIPK3 primary antibody in blocking buffer. Add the solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Add to coverslips and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI or Hoechst solution for 5 minutes.
-
Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize using a fluorescence or confocal microscope. Look for the presence of distinct cytoplasmic puncta in necroptosis-induced cells and their absence in this compound-treated cells.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Kinase Modulators in Neurodegenerative Disease Research
Introduction
Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), are characterized by the progressive loss of structure and function of neurons. Research into the underlying molecular mechanisms has identified key signaling pathways that are dysregulated in these conditions. Among these, protein kinases have emerged as critical players, representing promising therapeutic targets. This document provides detailed application notes and protocols for the experimental use of modulators targeting Protein Kinase C (PKC) and the chemokine Prokineticin 2 (PK2) signaling pathways in neurodegenerative disease research.
Section 1: Protein Kinase C (PKC) Modulation in Alzheimer's Disease
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in various cellular processes, including synaptic plasticity, memory, and cell survival.[1] Dysregulation of PKC signaling has been strongly implicated in the pathogenesis of Alzheimer's Disease.[1][2] Specifically, certain PKC isoforms, such as PKCα and PKCε, are involved in the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the soluble and neuroprotective sAPPα fragment and reducing the formation of neurotoxic amyloid-β (Aβ) peptides.[3][4][5] Conversely, PKCδ has been shown to promote amyloidogenic APP processing by increasing the expression of β-site APP-cleaving enzyme 1 (BACE1).[6][7][8]
Data Presentation: Efficacy of PKC Modulators in AD Models
| Compound/Modulator | Model System | Key Quantitative Findings | Reference(s) |
| Bryostatin-1 (PKC activator) | Fibroblasts from AD patients | Subnanomolar concentrations dramatically enhance sAPPα secretion. | [5] |
| AD Double-Transgenic Mice | Reduced brain Aβ40 and Aβ42 levels. Ameliorated premature death and improved behavioral outcomes. | [5] | |
| Benzolactam (BL) (PKC activator) | APP[V717I] Transgenic Mice | Significantly increased sAPPα and reduced Aβ40 in the brain. | [5] |
| Rottlerin (PKCδ inhibitor) | APP/PS1 Transgenic AD Mouse Model | Markedly reduced BACE1 expression, Aβ levels, and neuritic plaque formation. Rescued cognitive deficits. | [7] |
| PKCδ siRNA | SH-SY5Y cells expressing human APP741 | Dramatically reduced the production of Aβ and BACE1 cleavage products (C99 and sAPPβ). | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of PKC Activators on APP Processing
Objective: To determine the effect of a PKC activator (e.g., Bryostatin-1) on the secretion of sAPPα from cultured cells.
Cell Line: Human neuroblastoma cells (SH-SY5Y) stably overexpressing human APP.
Materials:
-
SH-SY5Y-APP cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
PKC activator (e.g., Bryostatin-1) dissolved in DMSO
-
Vehicle control (DMSO)
-
Staurosporine (B1682477) (general kinase inhibitor, as a negative control)
-
Trichloroacetic acid (TCA)
-
Laemmli sample buffer
-
Western blot apparatus and reagents
-
Antibody against sAPPα
Procedure:
-
Plate SH-SY5Y-APP cells in 6-well plates and grow to 80-90% confluency.
-
Replace the culture medium with a serum-free medium.
-
Treat the cells with the PKC activator at various concentrations (e.g., subnanomolar for Bryostatin-1) or vehicle control for a specified time (e.g., 3 hours).[4] For negative controls, pre-treat with 100 nM staurosporine for 30 minutes before adding the PKC activator.[4]
-
Collect the conditioned medium.
-
Precipitate the proteins from the medium by adding TCA to a final concentration of 20% and incubating on ice for 1 hour.[4]
-
Centrifuge at 14,000 x g for 1 hour to pellet the proteins.[4]
-
Wash the pellet with cold acetone and centrifuge again.[4]
-
Resuspend the final pellet in Laemmli sample buffer.[4]
-
Analyze the levels of sAPPα by Western blotting using a specific antibody.
Protocol 2: In Vivo Evaluation of PKC Modulators in an AD Mouse Model
Objective: To assess the therapeutic efficacy of a PKC modulator (e.g., Benzolactam) in reducing Aβ pathology in a transgenic mouse model of AD.
Animal Model: APP[V717I] transgenic mice.[5]
Materials:
-
APP[V717I] transgenic mice and wild-type littermates
-
PKC modulator (e.g., Benzolactam)
-
Vehicle solution
-
Brain homogenization buffer
-
ELISA kits for Aβ40 and sAPPα
-
Behavioral testing apparatus (e.g., Morris water maze)
Procedure:
-
Divide the transgenic mice into treatment and vehicle control groups (n=5-10 per group).
-
Administer the PKC modulator (e.g., 1 mg/kg daily) or vehicle via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 7 weeks).[4]
-
Conduct behavioral tests to assess cognitive function at baseline and at the end of the treatment period.
-
At the end of the study, euthanize the animals and harvest the brains.
-
Homogenize one brain hemisphere for biochemical analysis.
-
Measure the levels of Aβ40 and sAPPα in the brain homogenates using specific ELISA kits.
-
Process the other hemisphere for immunohistochemical analysis of amyloid plaques.
Signaling Pathway and Workflow Diagrams
Caption: PKC signaling in APP processing.
Caption: In vivo experimental workflow.
Section 2: Prokineticin 2 (PK2) in Neurodegenerative Disease
Prokineticin 2 (PK2), also known as Bv8, is a chemokine that has been identified as a significant player in neuroinflammation, a common feature across many neurodegenerative diseases.[9][10] Studies have shown that PK2 levels are altered in both animal models and patients with AD and PD.[9][10] In AD, Aβ insult can upregulate PK2 and its receptors in neurons and astrocytes.[10] Furthermore, serum PK2 levels have been found to be higher in both AD and PD patients compared to healthy controls, suggesting its potential as a biomarker.[10]
Data Presentation: PK2 Levels in Neurodegenerative Diseases
| Analyte | Disease | Sample Type | Key Quantitative Finding | Reference(s) |
| PK2 | Alzheimer's Disease | Postmortem Hippocampus | Upregulated compared to age-matched controls. | [10] |
| Alzheimer's Disease | Serum | Significantly increased levels in patients vs. healthy controls. | [10] | |
| Parkinson's Disease | Serum | Higher levels in patients vs. healthy controls. | [10] |
Experimental Protocols
Protocol 3: Quantification of PK2 in Human Serum
Objective: To measure the concentration of PK2 in serum samples from patients with neurodegenerative diseases and healthy controls.
Materials:
-
Serum samples from patients (AD or PD) and age-matched healthy controls
-
Commercial ELISA kit for human PK2
-
Microplate reader
Procedure:
-
Collect blood samples and process them to obtain serum. Store serum at -80°C until use.
-
Thaw serum samples on ice.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-PK2 antibody.
-
Incubating to allow PK2 to bind.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated anti-PK2 antibody and incubating.
-
Washing the plate.
-
Adding streptavidin-HRP and incubating.
-
Washing the plate.
-
Adding a substrate solution and incubating to develop color.
-
Adding a stop solution.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of PK2 in the samples by comparing their absorbance to the standard curve.
Protocol 4: Investigating the Effect of Aβ on PK2 Expression in Primary Cell Culture
Objective: To determine if exposure to amyloid-β oligomers alters the expression of PK2 in primary cortical cultures.
Cell Culture: Mixed primary cortical cultures from neonatal rodents.
Materials:
-
Primary cortical neuron/astrocyte mixed culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Synthetic Aβ1-42 peptides
-
Hexafluoroisopropanol (HFIP)
-
Sterile water
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents and instrument
-
Antibodies against PK2, NeuN (neuronal marker), and GFAP (astrocyte marker) for immunofluorescence
Procedure:
-
Aβ Oligomer Preparation:
-
Dissolve Aβ1-42 peptide in HFIP and evaporate the solvent.
-
Resuspend the peptide film in DMSO to make a stock solution.
-
Dilute the stock solution in sterile water and incubate at 4°C for 24 hours to form oligomers.
-
-
Cell Treatment:
-
Treat the mixed primary cortical cultures with Aβ oligomers (e.g., 5 µM) for 24 hours. Use vehicle-treated cells as a control.
-
-
RNA Analysis:
-
Lyse the cells with TRIzol and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR to quantify the relative mRNA expression of PK2. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Immunofluorescence Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies against PK2, NeuN, and GFAP.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize using a fluorescence microscope to observe changes in PK2 protein expression and its cellular localization (neurons vs. astrocytes).
-
Signaling Pathway and Workflow Diagrams
Caption: PK2 signaling in neuroinflammation.
Caption: Biomarker validation workflow.
Section 3: Application in Huntington's and Parkinson's Disease Models
While the primary focus of the provided literature for "PK68" relates to PKC in AD and PK2 in neuroinflammation, the principles of targeting protein kinases are applicable to other neurodegenerative diseases.
Huntington's Disease (HD): HD is caused by a polyglutamine expansion in the huntingtin (Htt) protein.[11] Cell culture models, such as PC12 cells expressing mutant Htt (e.g., HD-Q74), are valuable for screening compounds that could mitigate mutant Htt toxicity.[12] These models exhibit features like aggregate formation and caspase-dependent cell death.[12] Kinase pathways, including the MAPK and PI3K/AKT pathways, are implicated in HD pathogenesis and represent potential targets for therapeutic intervention.[13][14]
Parkinson's Disease (PD): PD is characterized by the loss of dopaminergic neurons and the aggregation of α-synuclein.[15] Animal models of PD can be created using neurotoxins like 6-OHDA or MPTP, or through genetic manipulation involving genes like SNCA (α-synuclein).[16][17][18] Phenolic compounds have been shown to inhibit α-synuclein aggregation.[19] Signaling pathways such as AKT and NF-κB are involved in α-synuclein toxicity, and their modulation could be a therapeutic strategy.[20]
Disclaimer: These application notes and protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions. All work with animals should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The role of PKC/PKR in aging, Alzheimer's disease, and perioperative neurocognitive disorders [frontiersin.org]
- 3. Enhanced generation of Alzheimer's amyloid-β following chronic exposure to phorbol ester correlates with differential effects on alpha and epsilon isozymes of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PKCδ reduces amyloid-β levels and reverses Alzheimer disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PKCδ reduces amyloid-β levels and reverses Alzheimer disease phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential Clinical Role of Prokineticin 2 (PK2) in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Clinical Role of Prokineticin 2 (PK2) in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Huntingtin and its role in neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enterprise.cam.ac.uk [enterprise.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parkinson’s Disease: Exploring Different Animal Model Systems [mdpi.com]
- 16. Animal Models of Parkinson’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 18. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Anti-aggregation Effects of Phenolic Compounds on α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The effect of AKT inhibition in α-synuclein-dependent neurodegeneration [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing PK68 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel small molecule inhibitor, PK68, for in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This wide range helps to identify the effective concentration window for your specific cell line and assay.[1]
Q2: How should I dissolve and store this compound?
A2: Like many small molecule inhibitors, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[1] It is critical to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] To maintain stability, aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q3: How do I determine the optimal incubation time for this compound?
A3: The ideal incubation time depends on the mechanism of action of this compound and the biological question being investigated. A time-course experiment is recommended to determine this.[1] This involves treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q4: How does the presence of serum in the culture medium affect this compound activity?
A4: Serum proteins can bind to small molecules like this compound, which may decrease the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If you suspect significant interference, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The tested concentrations may be below the threshold required for a biological response. | - Test a higher concentration range.[1] |
| 2. Compound instability: this compound may be degrading in the experimental conditions. | - Prepare fresh dilutions for each experiment. - Verify the storage conditions of the stock solution. | |
| 3. Cell line resistance: The target of this compound may not be present or may be mutated in the chosen cell line. | - Confirm target expression in your cell line (e.g., via Western blot or qPCR). - Consider using a different, more sensitive cell line. | |
| High levels of cytotoxicity observed across all concentrations. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1% for DMSO).[1] - Run a vehicle control (cells treated with the solvent alone) to assess its effect.[1] |
| 2. Off-target effects: At high concentrations, this compound may be interacting with unintended targets, leading to toxicity.[2] | - Use the lowest effective concentration of this compound that achieves the desired on-target effect.[2] - Test this compound in a cell line that does not express the intended target to see if toxicity persists.[2] | |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. | - Standardize all cell culture parameters.[1] |
| 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability. | - Ensure accurate and consistent pipetting techniques. - Regularly calibrate pipettes.[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and treat them with the various concentrations of this compound, including a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[2]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Protocol 2: Assessing Cytotoxicity with an LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.[2]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[2]
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, following the manufacturer's instructions.[2]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[2]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Signaling Pathway Inhibition by this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic for In Vitro Experiments
Caption: Decision tree for troubleshooting this compound experiments.
References
Technical Support Center: Troubleshooting PK68 Insolubility
Welcome to the technical support center for PK68. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended starting solvents?
A1: this compound exhibits poor solubility in aqueous solutions due to its hydrophobic nature, a common characteristic of many small molecule kinase inhibitors.[1][2] The recommended initial approach is to first dissolve this compound in a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended co-solvent for this purpose.[3][4]
Q2: What is the general procedure for preparing a this compound stock solution using DMSO?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Gentle warming (to 37°C) and vortexing can aid in dissolution. Once completely dissolved, this stock solution can be serially diluted into your aqueous experimental buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[3]
Q3: After diluting my DMSO stock solution into an aqueous buffer, the solution becomes cloudy or I see precipitates. What should I do?
A3: This indicates that this compound is precipitating out of the solution upon dilution. This is a common issue when the final concentration of the compound exceeds its solubility limit in the aqueous buffer. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically at 0.01-0.1%), in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Utilize Pluronic® F-68: This is a block copolymer that can be used to create micellar formulations which can enhance the solubility of hydrophobic molecules.[5]
-
Consider Alternative Solvents: If DMSO is not suitable for your experimental system, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[4] However, always verify the compatibility of these solvents with your specific assay.
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound. After adding the DMSO stock solution to your aqueous buffer, brief sonication in a water bath can help to break down small aggregates and improve dispersion. However, be mindful of potential heating and its effect on the stability of this compound and other components in your experiment.
Q5: Are there any formulation strategies I can use to improve the aqueous solubility of this compound for in vivo studies?
A5: For in vivo applications, enhancing the aqueous solubility and bioavailability of poorly soluble compounds like this compound is critical. Several advanced formulation strategies can be considered:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based carrier systems, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve its solubility and absorption.[6][7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][8]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range (nanosizing) can increase its surface area and dissolution rate.[6][9]
Troubleshooting Guide: this compound Solubility Issues
This section provides a structured approach to troubleshooting common solubility problems with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | High hydrophobicity of this compound. | Prepare a high-concentration stock solution in 100% DMSO first, then dilute into the aqueous buffer. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The final DMSO concentration may be too low to maintain solubility. | Lower the final working concentration of this compound. Increase the final DMSO concentration slightly (while staying below cytotoxic levels, typically <0.5%). Add a surfactant (e.g., 0.01% Tween® 20) to the aqueous buffer. |
| The solution is initially clear but becomes cloudy over time. | This compound is slowly precipitating out of the solution. The compound may be unstable in the aqueous environment. | Prepare fresh dilutions of this compound immediately before use. Assess the stability of this compound in your experimental medium over time. Consider using a formulation strategy like cyclodextrin (B1172386) complexation to improve stability in solution. |
| Inconsistent experimental results. | Inconsistent dissolution of this compound leading to variability in the effective concentration. | Ensure the DMSO stock solution is fully dissolved before each use. Vortex the stock solution before making dilutions. Use sonication to aid in the dispersion of the final working solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out the appropriate amount of this compound powder needed to make a 10 mM solution.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
-
Vortex mixer or sonicator
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Vortex the stock solution briefly.
-
Serially dilute the stock solution in your aqueous buffer to the desired final concentration. It is recommended to perform intermediate dilutions to ensure accurate pipetting and thorough mixing.
-
For the final dilution step, add the this compound stock solution (or intermediate dilution) to the aqueous buffer while vortexing to ensure rapid dispersion.
-
If precipitation is observed, consider using an aqueous buffer containing a surfactant (e.g., 0.01% Tween® 20) or preparing the working solution at a lower final concentration.
-
Use the freshly prepared working solution in your experiment immediately.
Visual Guides
Caption: Workflow for dissolving and troubleshooting this compound insolubility.
References
- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 2. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. hilarispublisher.com [hilarispublisher.com]
PK68 stability and storage conditions
Important Notice: Initial searches for "PK68" did not yield information related to a chemical compound or reagent. The results primarily reference a gaming application. This guide has been created assuming "this compound" is a hypothetical designation for a research compound and follows general best practices for handling sensitive biochemical reagents. Please verify the identity of your compound and consult the manufacturer-specific documentation for definitive stability and storage protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for a compound like this compound?
For a novel compound where specific data is unavailable, it is recommended to start with the most stringent storage conditions to minimize degradation. This typically involves storage at -80°C in a desiccated, dark environment. If the compound is in solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: How can I assess the stability of my this compound sample?
To assess stability, a baseline analysis of the compound's purity and concentration should be performed upon receipt. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). This initial analysis can then be compared to results from samples subjected to various stress conditions (e.g., different temperatures, light exposure, pH values) over time.
Q3: What are common signs of this compound degradation?
Visual signs of degradation can include a change in color or the appearance of precipitate. However, many forms of degradation are not visible. The most reliable method to detect degradation is through analytical techniques like HPLC, which may show the appearance of new peaks or a decrease in the area of the main compound peak.
Q4: Can I store this compound in a solvent? If so, which one is recommended?
If dissolving this compound is necessary, the choice of solvent is critical. A solvent in which the compound is highly soluble and stable should be chosen. Common choices for polar compounds include DMSO, DMF, or ethanol, while nonpolar compounds may dissolve better in solvents like dichloromethane (B109758) or ethyl acetate. A small-scale solubility test is recommended. Stability in the chosen solvent should be confirmed by storing a small aliquot at the recommended temperature and re-analyzing it after a set period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light). | 1. Use a fresh, unopened aliquot of this compound. 2. Re-evaluate storage and handling procedures. Ensure aliquots are single-use. 3. Perform an analytical check (e.g., HPLC) to confirm the integrity of the compound stock. |
| Inconsistent experimental results | 1. Inconsistent concentration of this compound solution. 2. Degradation of the compound in the experimental buffer or media. | 1. Prepare fresh dilutions for each experiment from a validated stock. 2. Assess the stability of this compound in the specific experimental buffer by incubating it for the duration of the experiment and then analyzing for degradation. |
| Precipitate forms in the stock solution upon thawing | The compound's solubility limit has been exceeded at lower temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, sonication may be attempted. 3. Consider preparing a more dilute stock solution. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Divide the stock solution into at least 10 aliquots.
-
Analyze one aliquot immediately using a validated HPLC method to establish the baseline (T=0) purity.
-
Store the remaining aliquots at -20°C.
-
At set time intervals (e.g., after 1, 2, 3, and 5 freeze-thaw cycles), thaw one aliquot, analyze it by HPLC, and compare the purity to the baseline. A freeze-thaw cycle consists of freezing the sample for at least 12 hours and then thawing it to room temperature.
Protocol 2: Workflow for Investigating Unexpected Experimental Results
Caption: Troubleshooting logic for unexpected experimental outcomes.
Signaling Pathways & Logical Relationships
Diagram: General Compound Stability Decision Tree
This diagram outlines the logical steps to determine appropriate storage conditions for a new compound.
Caption: Decision tree for establishing compound storage conditions.
identifying and minimizing off-target effects of PK68
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PK68, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).
Troubleshooting Guide
Unexpected experimental outcomes when using this compound can often be attributed to off-target effects or suboptimal experimental conditions. This guide provides a structured approach to identifying and minimizing these issues.
Identifying Potential Off-Target Effects
The following table summarizes key experimental approaches to identify off-target interactions of this compound.
| Experimental Approach | Objective | Methodology | Potential Findings |
| Kinase Selectivity Profiling | To determine the inhibitory activity of this compound against a broad range of kinases. | Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test this compound at one or more concentrations against a panel of hundreds of kinases. | Identification of kinases, other than RIPK1, that are inhibited by this compound. This provides a direct assessment of kinase selectivity. |
| Chemical Proteomics | To identify direct protein binders of this compound in an unbiased manner within a complex biological sample. | Employ techniques such as Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) using a tagged version of this compound as a probe to pull down interacting proteins from cell lysates for identification by mass spectrometry.[1] | A list of proteins that directly interact with this compound, revealing potential on- and off-targets. |
| Global Proteomics/Phosphoproteomics | To assess the global impact of this compound on protein expression and phosphorylation levels. | Treat cells or tissues with this compound and a vehicle control, followed by quantitative mass spectrometry-based proteomics or phosphoproteomics to identify changes in the proteome or phosphoproteome.[2][3][4][5] | Identification of changes in protein abundance or phosphorylation status of signaling pathways that are not directly downstream of RIPK1, suggesting off-target kinase inhibition or other effects. |
| Cellular Thermal Shift Assay (CETSA) | To validate target engagement of this compound with RIPK1 and potential off-targets in intact cells. | Heat-treat cells pre-incubated with this compound or vehicle control, followed by lysis and quantification of soluble protein. Target engagement by this compound will increase the thermal stability of the bound protein. | Confirmation of RIPK1 engagement and potential identification of novel off-targets that are stabilized by this compound binding. |
| Phenotypic Screening | To identify unexpected cellular phenotypes induced by this compound. | Screen this compound across a panel of diverse cell lines and measure various phenotypic readouts (e.g., cell viability, morphology, cell cycle progression). | Unanticipated cellular responses that may be indicative of off-target effects. |
Minimizing Off-Target Effects
Once potential off-target effects are identified, or to proactively minimize their impact, consider the following strategies:
| Strategy | Description | Implementation |
| Dose-Response Analysis | Use the lowest effective concentration of this compound to achieve the desired on-target effect. | Perform a dose-response curve for the on-target effect (e.g., inhibition of necroptosis) and select the lowest concentration in the linear range of the curve for subsequent experiments. |
| Use of Structurally Unrelated Inhibitors | Confirm that the observed phenotype is due to RIPK1 inhibition and not a chemical scaffold-specific off-target effect. | Use a different, structurally distinct RIPK1 inhibitor as a control. A similar phenotype with both inhibitors strengthens the conclusion that the effect is on-target. |
| Rescue Experiments | Validate that the observed phenotype is due to the inhibition of the intended target. | If possible, introduce a drug-resistant mutant of RIPK1 into the experimental system. If the phenotype is reversed, it is likely an on-target effect. |
| Cell Line Selection | Utilize cell lines with varying expression levels of the on-target (RIPK1) and potential off-targets. | Compare the effects of this compound in cells with high and low/no expression of RIPK1 or a suspected off-target. |
Experimental Protocols
Kinase Selectivity Profiling Protocol
Objective: To assess the selectivity of this compound against a panel of protein kinases.
Materials:
-
This compound
-
Kinase panel (commercially available, e.g., Promega Kinase Selectivity Profiling System[6])
-
Appropriate kinase buffers, substrates, and ATP
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound to the desired screening concentration(s) in the appropriate assay buffer. A common starting concentration for selectivity screening is 1 µM.
-
In a multi-well plate, add the kinase, substrate, and this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for the recommended time and temperature.
-
Stop the reaction and measure kinase activity using a suitable detection method, such as quantifying ADP production.
-
Calculate the percent inhibition of each kinase by this compound compared to the vehicle control.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To confirm the engagement of this compound with its target, RIPK1, in a cellular environment.
Materials:
-
Cells expressing RIPK1
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Western blot or ELISA reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for a specified duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble RIPK1 in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble RIPK1 as a function of temperature. An increase in the melting temperature in the this compound-treated samples compared to the control indicates target engagement.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound is a potent and selective type II inhibitor of RIPK1 with an IC50 of approximately 90 nM.[7][8] It has been shown to be highly selective for RIPK1 when screened against a panel of 369 other kinases at a concentration of 1 µM. However, it is important to empirically determine its selectivity in your specific experimental system.
Q2: My experimental results are inconsistent. Could this be due to this compound?
A2: Inconsistent results can arise from several factors, including inhibitor stability, solubility, and off-target effects. Ensure that your this compound stock solution is properly stored and that the compound is soluble in your assay buffer at the working concentration. If the issue persists, consider performing some of the off-target identification experiments outlined in the troubleshooting guide.
Q3: I am observing a phenotype that is not consistent with known RIPK1 signaling. What should I do?
A3: This could be an indication of an off-target effect. To investigate this, you can:
-
Perform a dose-response analysis to see if the effect is present at lower, more selective concentrations of this compound.
-
Use a structurally unrelated RIPK1 inhibitor to see if it recapitulates the phenotype.
-
Conduct kinase profiling or proteomics studies to identify potential off-targets.
Q4: How can I confirm that the observed effect of this compound is due to on-target RIPK1 inhibition in my cellular model?
A4: Target engagement can be confirmed using methods like CETSA. Additionally, you can perform rescue experiments. For example, you could use siRNA to knock down RIPK1 and see if this phenocopies the effect of this compound. Conversely, overexpressing a kinase-dead mutant of RIPK1 could also serve as a control.
Q5: What are the key signaling pathways regulated by RIPK1 that I should monitor?
A5: RIPK1 is a key regulator of inflammation and cell death pathways.[1][6][9][10] Key downstream pathways to monitor upon RIPK1 inhibition with this compound include:
-
Necroptosis: Assess the phosphorylation of RIPK3 and MLKL, and measure necroptotic cell death.
-
Apoptosis: In some contexts, RIPK1 can regulate apoptosis. Monitor caspase activation (e.g., caspase-8).
-
Inflammation: Measure the activation of NF-κB and MAPK signaling pathways, and the production of pro-inflammatory cytokines.[11]
Visualizations
Caption: Simplified RIPK1 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
- 1. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | RIP kinase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Best Practices for PK68 Use in Long-Term Cell Culture
For researchers, scientists, and drug development professionals utilizing the potent and selective RIPK1 inhibitor, PK68, in long-term cell culture experiments, this technical support center provides essential guidance on best practices, troubleshooting, and frequently asked questions. Adherence to these recommendations will help ensure the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in long-term cell culture?
A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically. Based on its known potency, a starting range of 10-100 nM is recommended for most cell lines.[1][2] The EC50 for inhibiting TNF-induced necroptosis has been reported to be 23 nM in human HT-29 cells and 13 nM in mouse L929 cells.[3] A dose-response experiment is crucial to identify the lowest effective concentration that maintains RIPK1 inhibition over time without inducing cytotoxicity.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes and store them at -80°C.[6][7] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (ideally ≤ 0.1%) to prevent solvent-induced toxicity.[8]
Q3: How stable is this compound in cell culture medium at 37°C?
A3: While specific long-term stability data for this compound in cell culture media is not extensively published, small molecule inhibitors can degrade over time in aqueous environments at 37°C.[6] The stability can be influenced by the media composition, pH, and the presence of serum. It is best practice to assume a limited half-life and replenish the media with fresh this compound regularly. For critical long-term experiments, it is advisable to perform a stability study by incubating this compound in your specific cell culture medium and measuring its concentration over time using methods like HPLC.
Q4: How often should I replace the medium containing this compound in my long-term experiment?
A4: For long-term experiments (extending beyond 72 hours), regular media changes are critical to maintain a stable concentration of this compound and to replenish essential nutrients for the cells. A general recommendation is to replace the media containing freshly diluted this compound every 2-3 days.[4][6] The optimal frequency should be determined based on the metabolic activity of your specific cell line and the stability of this compound under your experimental conditions.
Q5: What are the potential off-target effects of this compound?
A5: this compound is a highly selective inhibitor of RIPK1.[1][7] It has been shown to have minimal inhibitory activity against a large panel of other kinases.[4] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations or over long-term exposure, cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a negative control compound that is structurally related but inactive against RIPK1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound effect over time | 1. Compound Degradation: this compound may be degrading in the culture medium at 37°C. 2. Cellular Metabolism: Cells may be metabolizing this compound into inactive forms. The benzothiazole (B30560) core of this compound may be susceptible to cellular metabolism.[1][2][8][9][10] 3. Increased Cell Density: As cell numbers increase, the effective concentration of this compound per cell decreases. | 1. Increase the frequency of media changes with fresh this compound (e.g., every 24-48 hours). 2. If metabolism is suspected, consider using a lower cell density or exploring the use of metabolic inhibitors (with appropriate controls). 3. Maintain a consistent, sub-confluent cell density by passaging the cells as needed, and re-plating with fresh media and this compound. |
| Observed Cytotoxicity | 1. This compound Concentration Too High: The concentration used may be toxic to the specific cell line over a long duration. 2. Solvent Toxicity: The final DMSO concentration in the culture medium may be too high. 3. Compound Precipitation: this compound may be precipitating out of solution at the working concentration. | 1. Perform a long-term cytotoxicity assay (e.g., 7-14 days) with a range of this compound concentrations to determine the maximum non-toxic concentration. 2. Ensure the final DMSO concentration is ≤ 0.1%. 3. Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, try preparing the working solution from a lower concentration stock or consider the use of a solubilizing agent (with proper validation). |
| Inconsistent Results Between Experiments | 1. Inconsistent Stock Solution: Variability in the preparation or storage of this compound stock solutions. 2. Variable Cell Health/Passage Number: Using cells at different passage numbers or with varying health status. 3. Inconsistent Culture Conditions: Fluctuations in incubator temperature, CO2 levels, or humidity. | 1. Prepare a large batch of single-use aliquots of the this compound stock solution to be used across all related experiments. 2. Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability. 3. Ensure all cell culture equipment is properly calibrated and maintained. Keep detailed records of all experimental parameters. |
| Unexpected Changes in Cell Morphology or Proliferation | 1. On-target Effect of RIPK1 Inhibition: Inhibition of RIPK1 may have unforeseen consequences on cellular processes beyond necroptosis in your specific cell model. 2. Off-target Effects: Although selective, off-target effects may become apparent over long-term exposure. | 1. Carefully characterize the phenotype of your cells in the presence of this compound, including morphology, proliferation rate, and cell cycle analysis. 2. To confirm the observed phenotype is due to RIPK1 inhibition, consider using a structurally different RIPK1 inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of RIPK1) as a comparison. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound based on available literature and general expectations for a stable small molecule inhibitor. Note: Users should experimentally verify these parameters for their specific conditions.
Table 1: this compound Potency
| Parameter | Value | Cell Line | Reference |
| IC50 (RIPK1 Kinase Assay) | ~90 nM | - | [1][2] |
| EC50 (TNF-induced Necroptosis) | 23 nM | Human HT-29 | [3] |
| EC50 (TNF-induced Necroptosis) | 13 nM | Mouse L929 | [3] |
Table 2: Recommended Starting Parameters for Long-Term Culture (Hypothetical Example)
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 100 nM | Determine optimal concentration via dose-response experiment. |
| DMSO Concentration | ≤ 0.1% | Minimize solvent toxicity. |
| Media Replenishment | Every 48-72 hours | Adjust based on cell line and experimental duration. |
| Cell Confluency | 40-70% | Maintain sub-confluent cultures to ensure consistent cell health and drug exposure. |
Experimental Protocols
Protocol 1: Determining the Optimal Long-Term Concentration of this compound
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a low density that allows for logarithmic growth over the desired experimental period (e.g., 7 days).
-
This compound Dilution Series: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested range is 1 nM to 1 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Replace the initial plating medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Media Replenishment: Every 48-72 hours, carefully remove the old medium and replace it with freshly prepared medium containing the respective concentrations of this compound or vehicle control.
-
Viability Assessment: At various time points (e.g., Day 3, 5, and 7), assess cell viability using a suitable assay (e.g., CellTiter-Glo®, PrestoBlue™, or crystal violet staining).
-
Data Analysis: Plot cell viability against this compound concentration for each time point to determine the highest concentration that does not significantly impact cell viability over the long term.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Sample Preparation: Prepare your complete cell culture medium containing a known concentration of this compound (e.g., 100 nM). As a control, prepare the same concentration in a simple aqueous buffer like PBS.
-
Incubation: Aliquot the prepared solutions into sterile tubes and incubate them in a cell culture incubator at 37°C and 5% CO2.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove one aliquot for each condition and store it at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration against time to determine its stability profile under your specific culture conditions.
Visualizations
Caption: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound on RIPK1.
Caption: Experimental workflow for the long-term use of this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
PK68 Formulation for Oral Gavage in Mice: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the formulation and oral gavage administration of PK68, a potent and selective type II inhibitor of receptor-interacting kinase 1 (RIPK1), in mice. This guide is intended for researchers, scientists, and drug development professionals to ensure consistent and effective in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of RIPK1 kinase.[1] Its mechanism of action involves binding to the ATP-binding site of the inactive conformation of RIPK1, which prevents the kinase from becoming active.[1] RIPK1 is a key regulator of necroptosis, a form of programmed cell death, as well as inflammation.[1] By inhibiting RIPK1, this compound can block necroptosis and has shown protective effects in models of TNF-induced systemic inflammatory response syndrome and has been observed to inhibit tumor metastasis in mouse models.[1]
Q2: What is a suitable vehicle for oral gavage of this compound in mice?
A2: Due to its low aqueous solubility, this compound requires a specific vehicle for effective oral administration. While a specific vehicle for this compound is not explicitly detailed in publicly available literature, a common formulation for poorly soluble kinase inhibitors in mice is a suspension in 0.5% (w/v) methylcellulose (B11928114) in sterile water .[2] Another frequently used vehicle for similar compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .[3] For sensitive mouse strains, it is advisable to reduce the concentration of DMSO. Corn oil can also be considered as a vehicle for hydrophobic compounds.[4] It is crucial to perform a pilot study to assess the tolerability of the chosen vehicle in your specific mouse strain.
Q3: What is the recommended dosage of this compound for oral administration in mice?
A3: The optimal dosage of this compound will depend on the specific experimental model and endpoints. However, based on in vivo studies with other RIPK1 inhibitors and the reported efficacy of this compound, a starting dose range of 10-50 mg/kg administered once or twice daily can be considered.[5] Dose-ranging studies are highly recommended to determine the most effective and well-tolerated dose for your specific application.
Q4: What are the expected pharmacokinetic parameters of this compound after oral administration in mice?
A4: While specific oral pharmacokinetic data for this compound is limited in the public domain, it has been described as having "good pharmacokinetic properties".[1] For similar small molecule kinase inhibitors administered orally in mice, a range of pharmacokinetic profiles can be expected. The table below provides a hypothetical range of values based on typical findings for such compounds.
| Parameter | Representative Value Range | Description |
| Tmax (Time to Peak Plasma Concentration) | 1 - 4 hours | The time at which the maximum concentration of this compound is observed in the blood plasma after oral administration. |
| Cmax (Peak Plasma Concentration) | 100 - 1000 ng/mL | The maximum concentration of this compound reached in the blood plasma. This will be dose-dependent. |
| t1/2 (Half-life) | 2 - 8 hours | The time it takes for the plasma concentration of this compound to reduce by half. |
| Oral Bioavailability (F%) | 10 - 40% | The fraction of the orally administered dose of this compound that reaches the systemic circulation. |
Note: These values are illustrative and should be confirmed with a dedicated pharmacokinetic study for this compound in your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound powder does not dissolve or forms clumps in the vehicle. | - this compound has low aqueous solubility.- Improper mixing technique. | - Use a vehicle suitable for suspending hydrophobic compounds, such as 0.5% methylcellulose or a formulation containing DMSO and PEG300.- Create a paste with a small amount of vehicle before adding the full volume.- Use a vortex mixer and/or sonicator to ensure a homogenous suspension. |
| The formulation is too viscous to draw into the syringe or pass through the gavage needle. | - The concentration of methylcellulose or other suspending agent is too high.- The concentration of this compound is too high. | - Reduce the concentration of the suspending agent (e.g., to 0.25% methylcellulose).- Gently warm the vehicle before adding this compound to decrease viscosity.- Consider using a larger gauge gavage needle if appropriate for the size of the mouse. |
| The gavage needle becomes clogged during administration. | - The this compound suspension is not homogenous, and particles are blocking the needle. | - Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before drawing it into the syringe for each animal.- Prepare fresh suspensions regularly to prevent settling and aggregation over time.- If clogging persists, briefly sonicate the suspension before administration. |
| The mouse shows signs of distress during or after gavage (e.g., coughing, struggling, fluid from the nose). | - The gavage needle may have entered the trachea (aspiration).- The administration was too rapid.- Esophageal irritation. | - Immediate Action: Stop the procedure immediately. If fluid is observed from the nose, aspiration has likely occurred. The animal should be closely monitored and euthanized if it shows signs of respiratory distress.- Prevention: Ensure proper restraint and technique. The gavage needle should be of the correct size and length for the mouse. Administer the formulation slowly and steadily. |
| Inconsistent experimental results between mice receiving the same dose. | - Inaccurate dosing due to an inhomogeneous suspension.- Stress from the gavage procedure affecting the biological outcome. | - Ensure the suspension is uniformly mixed before dosing each animal.- Handle mice gently and consistently to minimize stress. Consider habituating the mice to handling before the experiment begins. |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% Methylcellulose for Oral Gavage
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile, purified water
-
Sterile beakers and magnetic stirrer
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile tubes for storage
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose): a. Heat approximately one-third of the final required volume of sterile water to 60-70°C. b. In a sterile beaker, slowly add the methylcellulose powder to the heated water while continuously stirring with a magnetic stirrer to ensure it is fully wetted. c. Once the powder is dispersed, remove the beaker from the heat and add the remaining two-thirds of the sterile water (cold) while continuing to stir. d. Continue stirring until the solution becomes clear and viscous. It is recommended to stir the solution in a cold room or on ice for several hours to ensure complete dissolution.
-
This compound Suspension Formulation: a. Calculate the required amount of this compound based on the desired concentration and final volume. b. Weigh the this compound powder accurately. c. In a small, sterile tube, add the this compound powder. d. Add a small volume of the 0.5% methylcellulose vehicle to the powder and mix thoroughly with a spatula or by vortexing to create a smooth paste. This step is crucial to prevent clumping. e. Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition. f. Vortex the final suspension for at least one minute to ensure homogeneity. g. If necessary, sonicate the suspension for a short period to further reduce particle size and improve uniformity.
-
Pre-Administration: a. Visually inspect the suspension for any clumps or inconsistencies. b. Immediately before dosing each animal, vortex the suspension to ensure a uniform distribution of this compound.
Protocol 2: Oral Gavage Procedure in Mice
Materials:
-
Prepared this compound suspension
-
Appropriate size gavage needles (e.g., 20-22 gauge for adult mice) with a ball-tip
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Animal Preparation: a. Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight). b. Ensure the gavage needle is the correct length by measuring from the corner of the mouse's mouth to the last rib.
-
Restraint: a. Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back. b. Ensure the head, neck, and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.
-
Administration: a. Attach the gavage needle to the syringe containing the calculated dose of this compound suspension. b. Gently insert the gavage needle into the side of the mouse's mouth, advancing it along the roof of the mouth towards the esophagus. c. Allow the mouse to swallow the needle as you gently advance it. Do not force the needle. If resistance is met, withdraw and reposition. d. Once the needle is at the predetermined depth, administer the suspension slowly and steadily. e. After administration, gently withdraw the needle along the same path.
-
Post-Procedure Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
Mandatory Visualizations
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound oral gavage in mice.
Caption: Troubleshooting decision tree for this compound oral gavage.
References
Technical Support Center: Addressing PK68 Variability in Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PK68, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our EC50/IC50 values for this compound between experiments. What are the common causes?
A1: Variability in EC50 and IC50 values for small molecule inhibitors like this compound is a common challenge and can stem from several factors. These can be broadly categorized into three main areas:
-
Compound-Related Issues:
-
Solubility: this compound is soluble in DMSO, and only slightly soluble in acetonitrile (B52724) and methanol.[1] Incomplete dissolution or precipitation of this compound in your stock or working solutions can lead to inaccurate concentrations and, consequently, variable results.
-
Stability: While this compound is stable for at least four years when stored correctly, improper storage, such as repeated freeze-thaw cycles of stock solutions, can lead to degradation of the compound.[1]
-
Weighing and Pipetting Errors: Inaccurate measurement of the solid compound or errors in serial dilutions can introduce significant variability.
-
-
Cell-Based Assay System Issues:
-
Cell Line Integrity: Use cells within a consistent and low passage number range. Genetic drift in continuously passaged cells can alter their sensitivity to this compound.
-
Cell Density: The number of cells seeded per well can significantly impact the final readout of viability and cytotoxicity assays. Ensure consistent cell seeding across all wells and experiments.
-
Cell Health and Confluency: Experiments should be performed on healthy, uniformly growing cells. High confluency can affect cellular metabolism and response to treatment.
-
-
Assay Protocol and Reagent Issues:
-
Incubation Times: Inconsistent incubation times with this compound or the necroptosis-inducing stimuli can lead to variable results.
-
Reagent Variability: Lot-to-lot variation in assay reagents, such as cell culture media, serum, or detection reagents, can be a significant source of variability.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your cell line (typically <0.5%).
-
Q2: How can I confirm that the observed effects are due to on-target inhibition of RIPK1 by this compound?
A2: Distinguishing on-target from off-target effects is crucial for interpreting your results. Consider the following approaches:
-
Use a Structurally Different RIPK1 Inhibitor: If another selective RIPK1 inhibitor with a different chemical structure produces a similar phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Dose-Response Analysis: A clear and consistent dose-dependent effect of this compound on necroptosis inhibition is indicative of on-target activity.
-
Western Blot Analysis: Confirm the inhibition of RIPK1 kinase activity by assessing the phosphorylation status of downstream targets. Treatment with this compound should reduce the phosphorylation of RIPK1, RIPK3, and MLKL upon induction of necroptosis.
-
Rescue Experiments: If a resistant mutant of RIPK1 is available, its overexpression should rescue the cells from the effects of this compound treatment.
Q3: My this compound stock solution appears to have precipitated. What should I do?
A3: this compound is soluble in DMSO.[1] If you observe precipitation in your DMSO stock solution, it may be due to storage at low temperatures without sufficient resolubilization. Gently warm the vial to 37°C and vortex thoroughly to ensure the compound is fully dissolved before making your working dilutions. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Necroptosis
Symptoms:
-
High variability in cell viability readouts between replicate wells.
-
EC50 values for this compound vary significantly from one experiment to the next.
-
Incomplete or weak inhibition of necroptosis even at high concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | Visually inspect your stock and working solutions for any precipitate. If observed, gently warm and vortex to redissolve. Prepare fresh dilutions for each experiment. |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and distribute evenly before treatment. |
| Variable Incubation Times | Standardize the pre-incubation time with this compound and the incubation time with the necroptosis-inducing stimuli across all experiments. |
| Suboptimal Necroptosis Induction | Ensure that the concentration and combination of necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK) are optimal for your specific cell line and result in a robust and reproducible level of cell death. |
| Cell Passage Number | Maintain a consistent and low passage number for your cell line. High passage numbers can lead to altered cellular responses. |
| Reagent Inconsistency | Use the same lot of critical reagents (e.g., FBS, assay kits) for a set of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
Issue 2: High Background Signal or Apparent Cytotoxicity of this compound Alone
Symptoms:
-
A decrease in cell viability is observed in wells treated with this compound alone, without any necroptosis-inducing stimulus.
-
High background signal in your cell death assay (e.g., LDH release).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration | Ensure the final concentration of DMSO in the culture medium is non-toxic (typically below 0.5%). Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) in all experiments. |
| This compound Concentration Too High | Perform a dose-response experiment with this compound alone to determine its cytotoxic threshold in your cell line. Use concentrations at or below this threshold for your necroptosis inhibition assays. |
| Compound Contamination | If the issue persists with freshly prepared solutions, consider the possibility of contamination in your solid compound stock. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the solvent or the compound itself. Test different cell lines if possible. |
Data Presentation: In Vitro and Cellular Activity of this compound
The following tables summarize the reported quantitative data for this compound. Note that EC50 and IC50 values can vary depending on the specific cell line, assay conditions, and reagents used.
Table 1: Cellular Activity of this compound in Necroptosis Inhibition Assays
| Cell Line | Necroptosis Stimulus | Assay Type | EC50 (nM) | Reference |
| HT-29 (human colon cancer) | TNF-α/Smac mimetic/z-VAD | Cell Viability | 23 | [1] |
| L929 (mouse fibrosarcoma) | TNF-α | Cell Viability | 13 | [1] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| RIPK1 (human) | In vitro kinase assay | 90 | [1] |
| RIPK1 (mouse) | In vitro kinase assay | ~90 | [1] |
| RIPK3 | In vitro kinase assay | No inhibition at 1000 nM | [1] |
Experimental Protocols
Detailed Methodology: Necroptosis Inhibition Assay using a Cell Viability Readout (e.g., CCK-8)
This protocol provides a general framework for assessing the efficacy of this compound in inhibiting necroptosis. Optimization of cell density, reagent concentrations, and incubation times is recommended for each specific cell line.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Appropriate cell line (e.g., HT-29, L929)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar cell viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Gently remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a stock solution of the necroptosis-inducing cocktail (e.g., TNF-α, Smac mimetic, and z-VAD-FMK) at a concentration that is 2X the final desired concentration.
-
Add 100 µL of the 2X necroptosis-inducing cocktail to each well (except for the "cells only" and "this compound only" control wells). This will bring the final volume in each well to 200 µL.
-
Include a "necroptosis induced" control (cells treated with the inducing cocktail and vehicle).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the cell line and should be determined empirically.
-
-
Cell Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Normalize the data to the vehicle-treated, non-induced cells (representing 100% viability) and the necroptosis-induced, vehicle-treated cells (representing 0% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound on RIPK1.
Caption: A general experimental workflow for a this compound necroptosis inhibition assay.
Caption: A logical troubleshooting workflow for addressing this compound experimental variability.
References
PK68 Technical Support Center: Purity Assessment and Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of PK68, a potent and selective RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and specific type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Its primary mechanism of action is the inhibition of RIPK1's kinase activity, which is a critical step in the necroptosis signaling pathway. By blocking RIPK1, this compound effectively suppresses necroptotic cell death, a form of programmed necrosis implicated in various inflammatory diseases and cancer metastasis.[2]
Q2: What are the key analytical techniques to confirm the purity and identity of a this compound sample?
A2: The primary analytical methods for assessing the purity and identity of small molecules like this compound are:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of this compound and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and can also be used for quantitative purity assessment (qNMR).
-
Elemental Analysis: To determine the elemental composition of the compound.
Q3: What is a typical purity specification for a research-grade this compound sample?
A3: For research applications, the purity of this compound should ideally be ≥98%, as determined by HPLC. However, specifications can vary between suppliers. It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the vendor, which details the purity and the method used for its determination.
Purity Data for this compound from Commercial Suppliers
The following table summarizes publicly available purity data for this compound from various suppliers. Note that these values are subject to batch-to-batch variability.
| Supplier | Purity Specification | Analytical Method |
| MedchemExpress | 99.92% | HPLC |
| TargetMol | 99.64% | HPLC |
| Probechem | >98% | HPLC |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a this compound sample by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid (FA)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Conditions: Use similar LC conditions as described in the HPLC protocol, but with a shorter run time if only identity confirmation is needed.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
The expected molecular weight of this compound (C₂₂H₂₄N₄O₃S) is 424.5 g/mol .
-
Look for the protonated molecule [M+H]⁺ at m/z 425.5 in the mass spectrum.
-
Protocol 3: Purity Determination by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_this compound / N_this compound) * (N_std / I_std) * (MW_this compound / MW_std) * (m_std / m_this compound) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column overload.- Dead volume in the system. | - Use a high-purity silica (B1680970) column.- Lower the sample concentration.- Check and tighten all fittings. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents.- Implement a needle wash step in the autosampler method. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Leaks in the pump or fittings.- Temperature fluctuations. | - Prepare mobile phases carefully and degas them.- Inspect the system for leaks.- Use a column oven to maintain a constant temperature. |
LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Ion source is not optimized.- Compound is not ionizing well under the chosen conditions.- Clogged sample cone or capillary. | - Tune the mass spectrometer for the specific m/z of this compound.- Try a different ionization mode (e.g., APCI) or different mobile phase additives.- Clean the ion source components. |
| High Background Noise | - Contaminated mobile phase or sample.- Leaks in the LC system introducing air. | - Use LC-MS grade solvents and fresh mobile phases.- Check for and fix any leaks. |
| Adduct Formation | - Presence of salts (e.g., sodium, potassium) in the sample or mobile phase. | - Use volatile mobile phase modifiers (e.g., formic acid, ammonium (B1175870) acetate).- Ensure high purity of reagents and solvents. |
Visualizations
Necroptosis Signaling Pathway and this compound Inhibition
Caption: The necroptosis pathway initiated by TNFα, showing the inhibitory action of this compound on RIPK1 kinase activity within the necrosome.
General Workflow for this compound Purity Assessment
Caption: A logical workflow for the comprehensive quality control assessment of a this compound sample.
References
Technical Support Center: PK68 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the potential toxicity of PK68 in in vivo experiments. The following information is intended to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific orally active type II inhibitor of receptor-interacting kinase 1 (RIPK1).[1][2] Its mechanism of action is the inhibition of RIPK1 kinase activity, which plays a crucial role in a form of programmed cell death called necroptosis.[1][3] By inhibiting RIPK1, this compound can block the necroptotic signaling pathway.
Q2: What are the primary research applications for this compound in vivo?
A2: this compound is primarily used for in vivo research in inflammatory disorders and cancer metastasis.[1][4] It has been shown to ameliorate TNF-induced systemic inflammatory response syndrome and suppress tumor metastasis in mouse models.[1][5]
Q3: What is the reported in vivo toxicity profile of this compound?
A3: Preclinical studies in mice have shown that this compound has a favorable pharmacokinetic profile with no obvious toxicity observed during a 14-day course of treatment at a dose of 25 mg/kg.[1] However, as with any investigational compound, it is crucial to conduct careful monitoring for any potential adverse effects in your specific experimental model.
Q4: What are the common adverse events observed with RIPK1 inhibitors in clinical trials?
A4: While specific data for this compound is limited, Phase 1 clinical trials of other RIPK1 inhibitors have shown them to be generally well-tolerated.[1] The most frequently reported adverse events are mild and include headache and gastrointestinal issues.[1] In some cases, elevated liver enzymes have been observed.[1]
Troubleshooting Guide: Managing Potential In Vivo Toxicity
This guide provides a structured approach to identifying and mitigating potential toxicity when using this compound in animal models.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Activity, Lethargy, or Ruffled Fur | General malaise, potential early sign of toxicity. | - Monitor animal health daily.- Record body weight and food/water intake.- If signs persist or worsen, consider dose reduction or euthanasia if severe. |
| Significant Body Weight Loss (>15-20%) | Compound toxicity, dehydration, or reduced food intake. | - Confirm accurate dosing.- Provide supportive care (e.g., hydration, palatable food).- Consider reducing the dose or frequency of administration.- If weight loss is rapid and severe, euthanize the animal. |
| Gastrointestinal Issues (e.g., Diarrhea, Dehydration) | Potential off-target effects of the inhibitor. | - Monitor hydration status and provide fluid support if necessary.- Ensure proper formulation and vehicle to minimize local irritation.- Consider a dose reduction. |
| Elevated Liver Enzymes (ALT, AST) in Bloodwork | Potential hepatotoxicity. | - If possible, perform interim blood collection for liver function tests.- If elevations are significant, consider reducing the dose or discontinuing treatment.- Correlate with histopathological examination of the liver at the end of the study. |
| Injection Site Reactions (for parenteral administration) | Irritation from the compound or vehicle. | - Ensure the formulation is well-solubilized and at an appropriate pH.- Rotate injection sites.- Observe the site for signs of inflammation or necrosis. |
Data Summary
In Vivo Dosing and Efficacy of this compound in Mice
| Model | Dose | Administration Route | Observed Effect | Reference |
| TNFα-induced lethal shock | 1 mg/kg | Intraperitoneal (i.p.) | Provided effective protection | [1] |
| B16/F10 murine melanoma metastasis | 5 mg/kg | Intravenous (i.v.) | Reduced the number of lung metastases | [5] |
| General Toxicity (14-day course) | 25 mg/kg | Not specified | No obvious toxicity | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Mouse Model
1. Animal Model:
-
Select an appropriate mouse model for your research question (e.g., a model of inflammation or cancer metastasis).
-
Acclimate animals to the facility for at least one week prior to the experiment.
2. Formulation of this compound:
-
This compound is soluble in DMSO.[6]
-
A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Example Formulation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Bring to the final volume with sterile saline.
-
Note: The final concentration of DMSO should be kept low (e.g., <10%) to minimize vehicle-related toxicity.
-
3. Dosing and Administration:
-
Based on the literature, a starting dose of 1-5 mg/kg can be considered.
-
The route of administration (e.g., i.p., i.v., or oral gavage) should be chosen based on the experimental design and the pharmacokinetic properties of the compound.
-
Administer the formulation at a consistent time each day.
4. Monitoring:
-
Monitor the health of the animals daily, including body weight, food and water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture).
-
For efficacy studies, measure tumor volume or relevant inflammatory markers at predetermined time points.
5. Endpoint and Tissue Collection:
-
Euthanize animals at the study endpoint or if they reach a humane endpoint (e.g., >20% body weight loss, severe signs of toxicity).
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Harvest tissues of interest for histopathological examination and other downstream analyses.
Visualizations
Signaling Pathway
Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for conducting in vivo studies with this compound.
Troubleshooting Logic
Caption: A logical flowchart for addressing potential in vivo toxicity.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Optimizing Incubation Time for PK68 in Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for the RIPK1 inhibitor, PK68, in various cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its primary mechanism of action is to block the kinase activity of RIPK1, a key signaling protein involved in the regulation of necroptosis, a form of programmed inflammatory cell death.[1][2] By inhibiting RIPK1, this compound can prevent the downstream signaling events that lead to this lytic form of cell death.[1]
Q2: What is the initial recommended incubation time for this compound in a cellular assay?
For initial experiments assessing the direct inhibition of RIPK1-mediated signaling pathways, a pre-incubation time of 1 to 2 hours with this compound before the addition of a stimulus (e.g., TNF-α) is often sufficient to observe an effect on downstream signaling events like protein phosphorylation.[4] For cell viability or cytotoxicity assays, a longer total incubation period of 24 to 72 hours is typically required to observe significant changes in cell fate.[5][6][7]
Q3: How does the optimal incubation time for this compound vary depending on the cellular assay?
The optimal incubation time is assay-dependent:
-
Signaling Pathway Analysis (e.g., Western Blot for p-RIPK1): Shorter incubation times (e.g., 1-4 hours) are generally sufficient to observe changes in the phosphorylation status of RIPK1 and its downstream targets.[4]
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): Longer incubation times (e.g., 24, 48, 72 hours) are necessary to allow for the cellular consequences of RIPK1 inhibition to manifest as changes in cell proliferation or death.[5][6][7]
-
Gene Expression Analysis (e.g., qPCR): Intermediate incubation times (e.g., 6-24 hours) may be optimal to capture changes in the transcription of RIPK1-regulated genes.
Q4: Should the media with this compound be replaced during long-term incubation experiments?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is too short: The inhibitor may not have had enough time to reach its target and elicit a biological response. | Perform a time-course experiment: Test a range of incubation times (e.g., 1, 6, 12, 24, 48, 72 hours) to determine the optimal duration for your specific cell line and assay. |
| Inhibitor concentration is too low: The concentration of this compound may be insufficient to effectively inhibit RIPK1. | Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration (EC50) for your experimental setup. | |
| Cell density is too high or too low: Cell number can influence the apparent potency of an inhibitor. | Optimize cell seeding density: Ensure a consistent and optimal number of cells are seeded for each experiment. | |
| High variability between replicates | Inconsistent incubation times: Minor variations in the timing of reagent addition or plate reading can lead to significant differences. | Standardize all incubation steps: Use timers and a consistent workflow for all plates and experiments. |
| Edge effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in compound concentration. | Avoid using outer wells: Fill the outer wells with sterile PBS or media to maintain humidity and only use inner wells for experimental samples. | |
| Cell death observed in control wells (vehicle only) | Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Maintain a low final solvent concentration: Typically, the final DMSO concentration should not exceed 0.5%, and it should be consistent across all wells, including the vehicle control. |
| Compound instability: this compound may be degrading and forming toxic byproducts. | Prepare fresh stock solutions regularly: Avoid repeated freeze-thaw cycles and store the stock solution as recommended by the manufacturer. |
Quantitative Data on Incubation Time
While specific studies detailing the IC50 values of this compound at multiple, distinct time points (e.g., 24h, 48h, 72h) are not available in the public domain, it is a critical parameter to determine empirically for your specific cell line and assay conditions. The potency (IC50) of a compound can change with incubation time. Generally, for cytotoxic compounds, the IC50 value is expected to decrease with longer incubation times as the compound has more time to exert its effect.
To aid researchers in generating this crucial data, a template table and a detailed experimental protocol are provided below.
Table 1: Example Data Table for Time-Dependent IC50 Determination of this compound
| Incubation Time | Cell Line | Assay Type | IC50 (nM) |
| 24 hours | HT-29 | CellTiter-Glo | User-determined value |
| 48 hours | HT-29 | CellTiter-Glo | User-determined value |
| 72 hours | HT-29 | CellTiter-Glo | User-determined value |
| 24 hours | L929 | MTT | User-determined value |
| 48 hours | L929 | MTT | User-determined value |
| 72 hours | L929 | MTT | User-determined value |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general method to determine the optimal incubation time for this compound in a cell viability assay.
Materials:
-
Cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Necroptosis-inducing agent (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubation: Treat the cells with the various concentrations of this compound and the vehicle control.
-
Induction of Necroptosis: After a 1-2 hour pre-incubation with this compound, add the necroptosis-inducing stimulus to the appropriate wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Measurement: At the end of each incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value for each incubation time point.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of TNF-α induced necroptosis and the inhibitory action of this compound on RIPK1.
Experimental Workflow
Caption: General experimental workflow for determining the time-dependent IC50 of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting experiments where this compound shows little to no effect.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 5. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Necroptosis Inhibition: PK68 vs. Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrotic cell death, is a critical pathway implicated in various inflammatory diseases, ischemic injuries, and cancer metastasis. Central to this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), making it a prime target for therapeutic intervention. This guide provides an objective comparison of two prominent RIPK1 inhibitors: the well-established Necrostatin-1 (Nec-1) and the newer, potent compound PK68. We will delve into their mechanisms, comparative efficacy based on experimental data, and the protocols used to evaluate them.
Mechanism of Action: Targeting the Core of Necroptosis
Both this compound and Necrostatin-1 exert their inhibitory effects by targeting the kinase activity of RIPK1. In the canonical necroptosis pathway, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) trigger the formation of a signaling complex.[1] When caspase-8 is inhibited, RIPK1 auto-phosphorylates and subsequently recruits and phosphorylates RIPK3.[2][3] This leads to the formation of the "necrosome," a complex that activates the Mixed Lineage Kinase Domain-like (MLKL) protein.[1] Activated MLKL translocates to the plasma membrane, disrupting its integrity and leading to cell death.[1]
This compound and Necrostatin-1 interrupt this cascade at the initial step by inhibiting the kinase activity of RIPK1, thereby preventing the auto-phosphorylation of RIPK1 and the subsequent phosphorylation of RIPK3 and MLKL.[2][4][5]
While both compounds target RIPK1, they belong to different inhibitor classes. Necrostatin-1 is an allosteric inhibitor, binding to a hydrophobic pocket of RIPK1 to lock it in an inactive conformation.[6] this compound is classified as a type II inhibitor of RIPK1.[5][7]
Quantitative Comparison of Inhibitor Potency
The efficacy of this compound and Necrostatin-1 has been quantified through various in vitro assays, primarily measuring their half-maximal inhibitory concentration (IC50) against RIPK1 kinase activity and their half-maximal effective concentration (EC50) in preventing necroptotic cell death.
| Inhibitor | Target/Assay | Value (nM) | Cell Line / Conditions | Reference |
| This compound | RIPK1 Kinase Activity (IC50) | ~90 | In vitro kinase assay | [4][5][8] |
| TNF-induced Necroptosis (EC50) | 23 | Human HT-29 cells | [4][8] | |
| TNF-induced Necroptosis (EC50) | 13 | Mouse cells | [4] | |
| Necrostatin-1 | RIPK1 Kinase Activity (EC50) | 182 | In vitro kinase assay | [9][10] |
| TNF-induced Necroptosis (EC50) | 490 - 494 | Human Jurkat cells | [11] |
Experimental data indicates that this compound is a more potent inhibitor of necroptosis than Necrostatin-1. In cell-based assays, this compound demonstrates an EC50 in the low nanomolar range (13-23 nM), while Necrostatin-1 has an EC50 closer to 500 nM.[4][11] This suggests that a significantly lower concentration of this compound is required to achieve a 50% reduction in necroptotic cell death compared to Necrostatin-1. Similarly, the direct inhibitory effect on RIPK1 kinase activity is stronger for this compound (IC50 of ~90 nM) compared to Necrostatin-1 (EC50 of 182 nM).[4][9][10]
Specificity and Off-Target Effects
A critical consideration in drug development is the selectivity of a compound for its intended target.
-
This compound has been shown to be a highly selective inhibitor of RIPK1.[4] When tested against a panel of 369 kinases, it displayed greater than 50% inhibition for only five other kinases at a high concentration (1000 nM), demonstrating favorable selectivity.[4][8] It does not affect downstream events such as RIPK3 dimerization-induced necroptosis.[4]
-
Necrostatin-1 , while a potent RIPK1 inhibitor, is known to have a significant off-target effect by inhibiting indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[2][12] This dual activity can complicate the interpretation of experimental results. To address this, a more specific analog, Necrostatin-1s (7-Cl-O-Nec-1) , was developed, which does not inhibit IDO and is therefore a preferred tool for specifically studying RIPK1 inhibition.[2][12]
Experimental Protocols and Workflows
The evaluation of necroptosis inhibitors typically follows a standardized workflow involving cell culture, induction of necroptosis, and assessment of cell viability or specific pathway markers.
Key Methodologies:
1. Cell Viability Assay for Necroptosis Inhibition:
-
Cell Lines: Human colon adenocarcinoma HT-29 cells, human leukemia Jurkat cells, or mouse fibrosarcoma L929 cells are commonly used.
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of the inhibitor (e.g., this compound or Necrostatin-1) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of stimuli. A common combination for HT-29 cells is TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor like z-VAD-FMK (Z).[8]
-
Incubate the cells for a defined period (e.g., 12-24 hours).
-
Measure cell viability using an ATP-based assay (e.g., CellTiter-Glo®) or an MTS assay.
-
Normalize the data to untreated controls (100% viability) and fully necroptotic controls (0% viability) to calculate EC50 values using a four-parameter logistic regression model.[13]
-
2. In Vitro RIPK1 Kinase Assay:
-
Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of RIPK1.
-
Protocol:
-
Use recombinant human RIPK1 protein in a buffer solution.
-
Incubate the enzyme with various concentrations of the inhibitor (this compound or Necrostatin-1).
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP) and a suitable substrate.
-
After incubation, terminate the reaction and quantify the amount of phosphorylated substrate, typically by autoradiography or fluorescence-based methods.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[14]
-
3. Western Blot Analysis of Pathway Phosphorylation:
-
Objective: To visually confirm that the inhibitor blocks the necroptotic signaling cascade.
-
Protocol:
-
Culture and treat cells with inhibitors and necroptosis-inducing stimuli as described in the cell viability assay.
-
Lyse the cells at a specific time point (e.g., 8 hours post-stimulation) to harvest total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of RIPK1, RIPK3, and MLKL.
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence. A successful inhibitor like this compound will show a complete abolishment of the phosphorylation of these key proteins.[4]
-
Conclusion
Both this compound and Necrostatin-1 are valuable tools for studying necroptosis by inhibiting RIPK1 kinase activity. However, the available data presents a clear distinction between them:
-
This compound emerges as a more potent and highly selective inhibitor of RIPK1. Its low nanomolar efficacy in cell-based assays and favorable selectivity profile make it an excellent candidate for both in vitro studies and in vivo therapeutic development for pathologies driven by necroptosis, such as inflammatory disorders and cancer metastasis.[4]
-
Necrostatin-1 remains a foundational tool in the study of necroptosis. However, researchers must be aware of its lower potency compared to newer compounds and its significant off-target inhibition of IDO. For studies requiring high specificity for RIPK1, the use of its analog, Necrostatin-1s, is strongly recommended.[2][12]
For drug development professionals, this compound represents a more advanced lead compound due to its enhanced potency and specificity, which are critical attributes for developing effective and safe therapeutics.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
Unraveling the Potency of PK68: A Comparative Guide to RIPK1 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical frontier in the development of therapies for a host of inflammatory diseases, neurodegenerative conditions, and certain cancers. Among the promising candidates is PK68, a novel type II inhibitor. This guide provides an objective comparison of the efficacy of this compound with other notable RIPK1 inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Delving into the Mechanism: The Role of RIPK1 in Cell Fate
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in regulating cellular life and death decisions.[1][2] It functions as a critical signaling node downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), and is implicated in pathways leading to inflammation, apoptosis (programmed cell death), and necroptosis (a form of regulated necrosis).[3][4][5] The kinase activity of RIPK1 is a key driver of necroptosis, a pro-inflammatory mode of cell death.[6][7][8] Consequently, inhibiting this kinase activity has emerged as a promising therapeutic strategy.
At a Glance: Quantitative Comparison of RIPK1 Inhibitor Efficacy
The following tables summarize the in vitro and cellular potency of this compound against a panel of other well-characterized RIPK1 inhibitors. This quantitative data allows for a direct comparison of their efficacy.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) |
| This compound | Type II | RIPK1 | ~90[2][9][10] |
| GSK2982772 | Type II | Human RIPK1 | 16[5][11][12] |
| Monkey RIPK1 | 20[5][11] | ||
| Necrostatin-1 (Nec-1) | Type III (Allosteric) | RIPK1 | N/A |
| RIPA-56 | N/A | RIPK1 | 13[7][8][13][14] |
| GSK'963 | N/A | RIPK1 | 29[6][15][] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Potency of RIPK1 Inhibitors in Necroptosis Inhibition
| Inhibitor | Cell Line | EC50 (nM) |
| This compound | Human (HT-29) | 23[2] |
| Mouse (L929) | 13[2] | |
| Necrostatin-1 (Nec-1) | Human (Jurkat) | 494[17][18] |
| RIPA-56 | Mouse (L929) | 27[7][14] |
| GSK'963 | Human (U937) | 4[19] |
| Mouse (L929) | 1[6][19] |
EC50: The half maximal effective concentration, a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Visualizing the Mechanism: RIPK1 Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the central role of RIPK1 in cell survival and death pathways, as well as a general workflow for evaluating the efficacy of RIPK1 inhibitors.
Caption: RIPK1 signaling pathways in cell survival, apoptosis, and necroptosis.
Caption: A general experimental workflow for evaluating RIPK1 inhibitors.
In Detail: Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[20]
-
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
Opaque-walled 96- or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the test inhibitor or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[20]
-
Cellular Necroptosis Inhibition Assay
This assay determines the ability of a compound to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).[21]
-
Materials:
-
Suitable cell line (e.g., HT-29, L929)
-
Cell culture medium
-
TNF-α
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Test inhibitors
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
-
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that allows for optimal growth and response. Allow cells to adhere overnight.
-
Compound Treatment: Pre-treat cells with serial dilutions of the test inhibitors for 1-2 hours.
-
Induction of Necroptosis: Add a cocktail of TNF-α, Smac mimetic, and z-VAD-FMK to the wells to induce necroptosis.
-
Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO₂.
-
Cell Viability Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated control and determine the EC50 value.[21]
-
In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This animal model is used to evaluate the in vivo efficacy of RIPK1 inhibitors in a systemic inflammatory setting.[2]
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
-
-
Materials:
-
Recombinant murine TNF-α
-
Test inhibitor (e.g., this compound)
-
Vehicle control
-
Rectal thermometer
-
-
Procedure:
-
Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Inhibitor Administration: Administer the test inhibitor or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified time before TNF-α challenge.
-
TNF-α Challenge: Inject mice with a lethal dose of murine TNF-α (e.g., 20 mg/kg) via the tail vein.
-
Monitoring:
-
Monitor the survival of the mice over a specified period (e.g., 24 hours).
-
Measure rectal temperature at regular intervals as an indicator of the inflammatory response.
-
-
Data Analysis:
-
Compare the survival rates between the inhibitor-treated and vehicle-treated groups using Kaplan-Meier survival analysis.
-
Compare the changes in body temperature between the groups.
-
-
Concluding Remarks
The data presented in this guide highlights this compound as a potent and specific type II inhibitor of RIPK1, demonstrating efficacy both in vitro and in vivo. Its performance is comparable to, and in some aspects, surpasses other well-established RIPK1 inhibitors. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of these and other novel RIPK1 inhibitors. The continued investigation and comparison of these compounds are crucial for advancing our understanding of RIPK1-mediated pathologies and for the development of effective therapeutic interventions.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. adooq.com [adooq.com]
- 12. GSK2982772 | RIPK1 Inhibitor | AmBeed.com [ambeed.com]
- 13. RIP kinase | DC Chemicals [dcchemicals.com]
- 14. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 17. rndsystems.com [rndsystems.com]
- 18. SmallMolecules.com | Necrostatin-1 (200 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 19. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Decoding RIPK1 Inhibitor Selectivity: A Comparative Analysis of PK68
For researchers, scientists, and drug development professionals navigating the landscape of RIPK1 inhibitors, understanding the selectivity profile of these compounds is paramount. This guide provides an objective comparison of PK68, a potent RIPK1 inhibitor, with other widely used alternatives, supported by experimental data to validate its selectivity.
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical therapeutic target in a range of inflammatory diseases, neurodegenerative disorders, and cancer metastasis. Its central role in regulating necroptosis, a form of programmed cell death, has spurred the development of numerous small molecule inhibitors. Among these, this compound has shown promise due to its potent and selective inhibition of RIPK1 kinase activity.[1][2] This guide delves into the experimental validation of this compound's selectivity and compares its performance against other notable RIPK1 inhibitors.
In Vitro and Cellular Potency: A Head-to-Head Comparison
The efficacy of a kinase inhibitor is determined by its ability to inhibit the target enzyme (in vitro potency) and to exert its effect in a cellular context (cellular efficacy). The following table summarizes the key potency metrics for this compound and its competitors.
| Inhibitor | Type | Target | In Vitro IC50 (nM) | Cellular EC50 (nM) |
| This compound | Type II | RIPK1 | ~90[1][3][4] | 14-23 (Human & Mouse cells)[1][2][3] |
| Necrostatin-1s (Nec-1s) | Type III (Allosteric) | RIPK1 | - | - |
| GSK'963 | Type III (Allosteric) | RIPK1 | 29 (FP binding assay) | 1-4 (Human & Mouse cells)[5] |
| GSK2982772 | Type II (ATP Competitive) | RIPK1 | 16 (human), 20 (monkey)[6] | - |
| RIPA-56 | Type III (Allosteric) | RIPK1 | 13[7] | 27 (Mouse cells)[7] |
IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cellular assay. FP: Fluorescence Polarization.
This compound, a Type II inhibitor, demonstrates potent inhibition of RIPK1 kinase activity with an IC50 of approximately 90 nM.[1][3][4] Its cellular efficacy is also notable, with EC50 values in the low nanomolar range in both human and mouse cell lines, indicating excellent cell permeability and on-target engagement.[1][2][3]
Unveiling the Selectivity Profile: Kinome Scan Analysis
A crucial aspect of any kinase inhibitor is its selectivity – its ability to inhibit the intended target without affecting other kinases in the human kinome. Off-target effects can lead to unforeseen side effects and confound experimental results. Kinome scanning is a widely used method to assess the selectivity of an inhibitor against a large panel of kinases.
This compound: this compound has been demonstrated to be a reasonably selective RIPK1 inhibitor. In a screen against a panel of 369 kinases at a concentration of 1000 nM, this compound displayed greater than 50% inhibition of only five other kinases: TRKA, TRKB, TRKC, TNIK, and LIMK2.[1] However, follow-up studies revealed that the IC50 values for TNIK and TRKA were approximately 10,000 nM, suggesting significantly weaker inhibition compared to RIPK1.[1]
Competitor Selectivity:
| Inhibitor | Selectivity Profile |
| Necrostatin-1s (Nec-1s) | Reported to have over 1000-fold selectivity for RIPK1 versus other kinases and lacks the off-target activity on indoleamine 2,3-dioxygenase (IDO) that is observed with its predecessor, Necrostatin-1. |
| GSK'963 | Demonstrates exceptional selectivity, with over 10,000-fold selectivity for RIPK1 against a panel of 339 other kinases.[5] |
| GSK2982772 | Exhibits high selectivity, showing over 1,000-fold selectivity against a panel of more than 339 kinases at a concentration of 10 µM.[6] |
| RIPA-56 | Described as a selective inhibitor of RIPK1 with no inhibitory activity against RIPK3.[7] |
Experimental Protocols for Selectivity Validation
To ensure the reproducibility and transparency of the presented data, this section outlines the detailed methodologies for the key experiments used to validate RIPK1 inhibitor selectivity.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of recombinant RIPK1 by measuring the amount of ADP produced.
-
Materials: Recombinant human RIPK1, Myelin Basic Protein (MBP) as a substrate, ATP, kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega), and test inhibitors.
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the RIPK1 enzyme, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Cell-Based Necroptosis Assay (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necroptosis.
-
Materials: A cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells), cell culture medium, TNF-α, a SMAC mimetic (e.g., birinapant), a pan-caspase inhibitor (e.g., z-VAD-FMK), test inhibitors, and an LDH cytotoxicity assay kit.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α, SMAC mimetic, and z-VAD-FMK.
-
Incubate for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's protocol using a plate reader.
-
Western Blot Analysis of RIPK1 Phosphorylation
This method is used to assess the inhibitor's ability to block the autophosphorylation of RIPK1, a key step in its activation.
-
Materials: Cell line of interest, cell lysis buffer, primary antibodies (e.g., anti-phospho-RIPK1 (Ser166), anti-total RIPK1), HRP-conjugated secondary antibody, and ECL detection reagents.
-
Procedure:
-
Treat cells with the test inhibitor followed by a necroptotic stimulus.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phosphorylated RIPK1.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
The membrane can be stripped and re-probed for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Visualizing the Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the RIPK1 signaling pathway and a general workflow for validating inhibitor selectivity.
Caption: RIPK1 signaling pathway leading to necroptosis and the point of this compound inhibition.
Caption: General experimental workflow for the validation of RIPK1 inhibitor selectivity.
References
- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PK68 Potency in Human and Murine Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species potency of PK68, a potent and selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1). The data presented herein demonstrates the efficacy of this compound in both human and mouse cell systems, highlighting its potential as a therapeutic agent for inflammatory disorders and cancer metastasis.
Quantitative Analysis of this compound Potency
This compound exhibits high potency in inhibiting RIPK1-mediated necroptosis in both human and mouse cells. The following table summarizes the key quantitative data for this compound, including its half-maximal inhibitory concentration (IC50) against RIPK1 kinase activity and its half-maximal effective concentration (EC50) in cellular assays of necroptosis.
| Parameter | Human | Mouse | Reference |
| Target | RIPK1 | RIPK1 | [1] |
| IC50 (in vitro kinase assay) | ~90 nM | ~90 nM | [1][2] |
| Cell Line (for EC50) | HT-29 (colon cancer) | L929 (fibrosarcoma) | [3][4] |
| EC50 (TNF-induced necroptosis) | 23 nM | 13 nM | [2][4] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of purified RIPK1 in a cell-free assay. The EC50 value represents the concentration of this compound required to achieve 50% of the maximal inhibitory effect in a cell-based assay of necroptosis.
Mechanism of Action: Inhibition of the RIPK1 Signaling Pathway
This compound functions as a type II inhibitor of RIPK1 kinase activity.[3] By binding to and stabilizing an inactive conformation of RIPK1, this compound prevents the autophosphorylation and activation of the kinase. This is a critical step in the necroptosis signaling cascade, a form of programmed cell death. The diagram below illustrates the central role of RIPK1 in the necroptosis pathway and the point of intervention for this compound.
Experimental Protocols
The following are representative protocols for key experiments used to determine the potency of this compound.
In Vitro RIPK1 Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant RIPK1.
-
Reagents and Materials:
-
Recombinant human or mouse RIPK1 enzyme.
-
Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP.
-
Substrate (e.g., Myelin Basic Protein, MBP).
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
96-well or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the RIPK1 enzyme and the substrate to the wells of the plate.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[5][6][7]
-
Cellular Necroptosis Assay (EC50 Determination)
This assay quantifies the ability of this compound to protect cells from necroptosis induced by an external stimulus.
-
Reagents and Materials:
-
Human (e.g., HT-29) or mouse (e.g., L929) cell lines susceptible to necroptosis.
-
Cell culture medium and supplements.
-
Necroptosis-inducing agents:
-
Tumor Necrosis Factor-alpha (TNF-α).
-
Smac mimetic (e.g., birinapant).
-
Pan-caspase inhibitor (e.g., z-VAD-fmk).
-
-
This compound stock solution (in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.
-
Induce necroptosis by adding the combination of TNF-α, Smac mimetic, and z-VAD-fmk to the cell culture medium.
-
Incubate the cells for a predetermined time (e.g., 12-24 hours).
-
Measure cell viability using a chosen method. For example, with CellTiter-Glo®, the luminescence is proportional to the number of viable cells.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[8][9][10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of RIPK1 Inhibitors: PK68 vs. GSK'963
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for inflammatory diseases and cancer metastasis, the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising strategy. RIPK1 is a critical mediator of necroptosis, a form of regulated cell death. This guide provides an objective, data-driven comparison of two prominent RIPK1 inhibitors: PK68 and GSK'963, to aid researchers in selecting the appropriate tool for their preclinical studies.
Executive Summary
Both this compound and GSK'963 are potent and selective inhibitors of RIPK1 kinase activity. GSK'963 exhibits exceptional potency in human cells, with IC50 values in the low nanomolar range. However, its efficacy is significantly reduced in rodent models, indicating species-specific activity. In contrast, this compound demonstrates conserved high potency across human, mouse, and rat cells, making it a more versatile tool for in vivo studies in these common preclinical models. While both compounds are highly selective for RIPK1, their off-target profiles and pharmacokinetic properties show some distinctions.
Data Presentation
The following tables summarize the key quantitative data for this compound and GSK'963 based on available experimental evidence. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency of this compound and GSK'963
| Parameter | This compound | GSK'963 | Source |
| RIPK1 Kinase Inhibition (IC50) | ~90 nM | 0.8 - 29 nM | [1][2][3] |
| Necroptosis Inhibition (EC50) - Human Cells | 23 nM (HT-29) | 4 nM (U937) | [2][4] |
| Necroptosis Inhibition (EC50) - Mouse Cells | 13 nM (L929) | 1 nM (L929) | [2][4] |
Table 2: Selectivity Profile
| Compound | Kinase Panel Size | Key Off-Targets Noted | Source |
| This compound | 369 | >50% inhibition of 5 kinases (TRKA, TRKB, TRKC, TNIK, LIMK2) at 1000 nM; weak activity against TNIK and TRKA upon re-testing. | [5] |
| GSK'963 | 339 | >10,000-fold selective for RIPK1; no significant inhibition of other kinases. Lacks activity against IDO. | [4] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dose | Key Outcomes | Source |
| This compound | TNF-induced systemic inflammatory response syndrome (mouse) | 1 mg/kg, i.p. | Provided effective protection against lethal shock. | [2] |
| B16/F10 murine melanoma model | 5 mg/kg, i.v. | Attenuated tumor cell transmigration and suppressed metastasis. | [2] | |
| GSK'963 | TNF+zVAD-induced lethal shock (mouse) | 2 mg/kg, i.p. | Complete protection from hypothermia. | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: TNF-α induced necroptosis signaling pathway and inhibitor intervention.
Caption: Generalized experimental workflow for evaluating necroptosis inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in the characterization of this compound and GSK'963.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced.
-
Reaction Setup: A reaction mixture is prepared containing recombinant human RIPK1, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound or GSK'963 are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation.
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cellular Necroptosis Assay
This assay measures the ability of the inhibitors to protect cells from necroptotic cell death.
-
Cell Seeding: Human (e.g., HT-29, U937) or mouse (e.g., L929) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound, GSK'963, or vehicle control for 1-2 hours.
-
Necroptosis Induction: Necroptosis is induced by adding a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-FMK). In some cell lines, a SMAC mimetic is also added.
-
Incubation: The plates are incubated for a defined period (e.g., 18-24 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The percentage of cell viability is calculated relative to control-treated cells, and EC50 values are determined from the dose-response curves.
In Vivo Murine Model of TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)
This model assesses the in vivo efficacy of the inhibitors in a systemic inflammation model.
-
Animal Acclimatization: Mice (e.g., C57BL/6) are acclimated to the laboratory conditions.
-
Inhibitor Administration: this compound or GSK'963 is administered to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose.
-
SIRS Induction: A lethal dose of TNF-α (with or without a caspase inhibitor) is administered to the mice.
-
Monitoring: The body temperature and survival of the mice are monitored over time.
-
Endpoint Analysis: The protective effect of the inhibitor is evaluated based on the prevention of hypothermia and increased survival rate compared to the vehicle-treated group.
Conclusion
Both this compound and GSK'963 are valuable research tools for investigating the role of RIPK1-mediated necroptosis. The choice between these two inhibitors will largely depend on the specific experimental system. GSK'963 is an exceptionally potent inhibitor in human cell-based assays. However, for researchers conducting in vivo studies in mice or rats, this compound's conserved potency across species makes it a more reliable and translatable option. As with any pharmacological inhibitor, it is crucial to consider the full selectivity profile and perform appropriate control experiments to ensure on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of PK68 Using RIPK1 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the RIPK1 inhibitor PK68 with other well-known alternatives. It details the experimental validation of this compound's on-target effects, emphasizing the critical role of RIPK1 knockout cells in confirming its specificity. This document is intended to be a valuable resource for researchers in the fields of inflammation, neurodegenerative diseases, and cancer metastasis, where RIPK1 is a key therapeutic target.
Introduction to this compound and RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that regulate inflammation, apoptosis, and necroptosis, a form of programmed necrotic cell death.[1][2] The kinase activity of RIPK1 is a key driver in these processes, making it an attractive therapeutic target for a range of human diseases. This compound is a potent and selective, type II inhibitor of RIPK1 kinase activity.[2][3] It has demonstrated significant potential in preclinical studies for the treatment of inflammatory disorders and cancer metastasis.[2] Validating the on-target specificity of small molecule inhibitors like this compound is paramount to ensure that their therapeutic effects are indeed mediated through the intended target and to minimize off-target effects. The gold standard for such validation is the use of knockout cell lines that lack the target protein.
Comparative Analysis of this compound and Alternative RIPK1 Inhibitors
This compound exhibits high potency and selectivity for RIPK1. The following table summarizes the quantitative data for this compound in comparison to other widely used RIPK1 inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | EC50 (nM) | Selectivity Notes |
| This compound | Type II | RIPK1 | ~90 | 14-22 (human & mouse cells) | Highly selective; does not inhibit RIPK3 kinase activity.[2][4] |
| Necrostatin-1 (Nec-1) | Type III (Allosteric) | RIPK1 | ~200-500 | Varies by cell type | Also inhibits indoleamine 2,3-dioxygenase (IDO), which can confound results in inflammatory models.[5][6] |
| GSK'963 | Allosteric | RIPK1 | 29 (FP binding assay) | 1-4 (human & mouse cells) | Over 10,000-fold selective for RIPK1 over 339 other kinases.[7][8] |
| RIPA-56 | Allosteric | RIPK1 | 13 | 27 (L929 cells) | No inhibitory effect on RIPK3 kinase activity. |
On-Target Validation of this compound using RIPK1 Knockout Cells
While direct experimental data of this compound in RIPK1 knockout cells is not yet published, its on-target activity is strongly supported by its mechanism of action and selectivity profile. Studies have shown that this compound effectively blocks the phosphorylation of RIPK1, RIPK3, and MLKL, key downstream events in the necroptosis pathway, without directly inhibiting RIPK3.[2] This indicates that this compound acts upstream at the level of RIPK1.
To definitively validate the on-target effects of this compound, the following experimental workflow using RIPK1 knockout (RIPK1-/-) cells is proposed.
Caption: Experimental workflow for validating this compound on-target effects.
Experimental Protocols
1. Cell Culture and Maintenance:
-
Wild-type (WT) and RIPK1 knockout (RIPK1-/-) mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
The knockout of RIPK1 in the RIPK1-/- cell line should be confirmed by Western blot analysis.
2. Compound Treatment and Necroptosis Induction:
-
Cells are seeded in 96-well plates for viability assays or 6-well plates for Western blotting.
-
After 24 hours, cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Necroptosis is then induced by treating the cells with a combination of TNFα (e.g., 20 ng/mL) and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).
3. Cell Viability Assay:
-
After 18-24 hours of necroptosis induction, cell viability is assessed using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Luminescence is measured using a plate reader, and data is normalized to the vehicle-treated control cells.
4. Western Blot Analysis:
-
For biochemical analysis, cells are harvested at earlier time points (e.g., 4-8 hours) after necroptosis induction.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against phosphorylated RIPK1 (p-RIPK1), phosphorylated MLKL (p-MLKL), total RIPK1, and a loading control (e.g., GAPDH or β-actin).
-
Protein bands are visualized using an appropriate detection system.
Expected Results:
-
In WT cells: this compound is expected to dose-dependently inhibit TNFα-induced necroptosis and reduce the phosphorylation of RIPK1 and MLKL.
-
In RIPK1-/- cells: These cells should be resistant to TNFα-induced necroptosis. Treatment with this compound should have no effect on their viability, as its target is absent. Western blot analysis will confirm the absence of RIPK1 and its downstream phosphorylation events.
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway and the point of intervention for this compound.
Caption: RIPK1 signaling pathway in necroptosis.
Conclusion
This compound is a promising, highly potent, and selective RIPK1 inhibitor with significant therapeutic potential. While existing data strongly supports its on-target activity, definitive validation using RIPK1 knockout cells, as outlined in this guide, is a critical step in its preclinical and clinical development. This guide provides the necessary framework, comparative data, and experimental protocols to aid researchers in further investigating this compound and other RIPK1 inhibitors. The use of rigorous validation methods will ensure the accurate interpretation of experimental results and facilitate the translation of these promising compounds into effective therapies for a range of debilitating diseases.
References
- 1. Knockdown of RIPK1 Markedly Exacerbates Murine Immune-Mediated Liver Injury Through Massive Apoptosis of Hepatocytes, Independent of Necroptosis and Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Signaling Inhibitors: PK68 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, immune regulation, and cell survival. Its dysregulation is implicated in a multitude of diseases, making it a prime target for therapeutic intervention. This guide provides an objective comparison of PK68, a selective RIPK1 inhibitor, with other widely used NF-κB signaling inhibitors: BAY 11-7082, SC75741, QNZ (EVP4593), and BMS-345541. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the signaling pathway and experimental workflows to aid in your research and development efforts.
Mechanism of Action and Point of Intervention
The canonical NF-κB signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB alpha (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.
The inhibitors discussed in this guide target different nodes of this pathway:
-
This compound: A potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key upstream signaling molecule that, upon TNF-α stimulation, can contribute to the activation of the IKK complex. However, the kinase activity of RIPK1, which this compound inhibits, is primarily associated with the induction of necroptotic cell death and is considered dispensable for its role as a scaffold in NF-κB activation.
-
BMS-345541: A selective, allosteric inhibitor of the catalytic subunits of the IKK complex, primarily IKK-2 (also known as IKKβ). By inhibiting IKK, BMS-345541 directly prevents the phosphorylation of IκBα.
-
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation. It is believed to target the E2 ubiquitin-conjugating enzyme, thereby preventing the ubiquitination and subsequent degradation of phosphorylated IκBα.
-
SC75741: A potent NF-κB inhibitor that has been shown to impair the DNA binding of the NF-κB subunit p65.[1]
-
QNZ (EVP4593): A potent inhibitor of NF-κB transcriptional activation. While its precise mechanism is complex and may involve multiple targets, it has been shown to prevent the nuclear translocation of p65.
Caption: NF-κB signaling pathway and points of inhibitor intervention.
Comparative Efficacy of NF-κB Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) for each compound in various assays. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, stimuli, and assay conditions.
| Inhibitor | Target/Assay | Cell Type | Stimulus | IC50 | Reference |
| This compound | RIPK1 Kinase Activity | In vitro | - | ~90 nM | |
| NF-κB Activation | HT-29 | TNF-α | No effect | ||
| BAY 11-7082 | IκBα Phosphorylation | Tumor cells | TNF-α | 10 µM | [2] |
| NF-κB Luciferase Reporter | HEK293 | TNF-α | 5 - 10 µM | [3] | |
| SC75741 | NF-κB DNA Binding | - | - | - | [1] |
| Antiviral (Influenza) EC50 | A549 | Influenza A | 200 nM | ||
| QNZ (EVP4593) | NF-κB Transcriptional Activation | Jurkat | PMA/PHA | 11 nM | [4] |
| TNF-α Production | Murine Splenocytes | LPS | 7 nM | [4] | |
| BMS-345541 | IKK-2 Kinase Activity | Cell-free | - | 0.3 µM | [5] |
| IKK-1 Kinase Activity | Cell-free | - | 4 µM | [5] | |
| IκBα Phosphorylation | THP-1 | TNF-α | ~4 µM | [6] | |
| NF-κB Luciferase Reporter | Melanoma Cells | - | 0.1-10 µM | [7] |
Key Experimental Protocols
To facilitate the replication and validation of findings, we provide detailed methodologies for three key assays used to assess NF-κB signaling.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Caption: Workflow for an NF-κB luciferase reporter assay.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T, HeLa) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing multiple NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor (e.g., BAY 11-7082, 1-20 µM) or vehicle control (e.g., DMSO) for 1-2 hours.[3]
-
Stimulation: Add the NF-κB activating stimulus (e.g., TNF-α, 10 ng/mL) to the appropriate wells.[3] Include an unstimulated control.
-
Incubation: Incubate for an additional 6-24 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated control.
Western Blot for Phospho-IκBα
This assay directly measures the phosphorylation of IκBα, a key step in the activation of the canonical NF-κB pathway.
Caption: Workflow for Western blot analysis of phospho-IκBα.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1, HeLa) and grow to 80-90% confluency. Pre-treat with the inhibitor (e.g., BMS-345541, ~4 µM) for 1 hour before stimulating with TNF-α (e.g., 20 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).[6]
-
Cell Lysis: Immediately lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36). Subsequently, probe the same membrane with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the phospho-IκBα signal to total IκBα and the loading control.
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Caption: Workflow for immunofluorescence analysis of p65 nuclear translocation.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) on glass coverslips in a multi-well plate. Pre-treat with the inhibitor (e.g., QNZ) or vehicle for 1 hour, followed by stimulation with TNF-α for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1-0.5% Triton X-100 in PBS.
-
Blocking and Antibody Staining: Block non-specific binding with a solution containing serum or BSA. Incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently-labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. The nuclear translocation can be quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software.
Conclusion
This guide provides a comparative overview of this compound and other key NF-κB inhibitors. A critical finding is that this compound, a potent RIPK1 inhibitor, does not directly inhibit the NF-κB signaling pathway, in contrast to direct IKK inhibitors like BMS-345541, inhibitors of IκBα phosphorylation and degradation such as BAY 11-7082, and compounds that interfere with p65 nuclear translocation or DNA binding like QNZ and SC75741. This distinction is crucial for researchers selecting an appropriate tool compound to investigate the specific roles of RIPK1 kinase activity versus canonical NF-κB signaling in their models of interest. The provided experimental protocols and comparative data serve as a valuable resource for designing and interpreting studies aimed at dissecting the complex regulation of inflammation and cell survival.
References
- 1. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Head-to-Head Comparison of RIPK1 Inhibitors PK68 and Nec-1s
For Immediate Release
In the landscape of necroptosis research, the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic strategy for a host of inflammatory and neurodegenerative diseases. Among the chemical probes used to investigate this pathway, Necrostatin-1s (Nec-1s) and PK68 have become prominent tools for in vivo studies. This guide provides a comprehensive, data-driven comparison of this compound and Nec-1s, designed for researchers, scientists, and drug development professionals to inform the selection of the optimal inhibitor for their preclinical research models.
Executive Summary
Both this compound and Nec-1s are potent inhibitors of RIPK1 kinase activity, effectively blocking the necroptotic cell death pathway. However, they exhibit significant differences in specificity, metabolic stability, and pharmacokinetic profiles. Nec-1s, a stable analog of the original Necrostatin-1, offers improved specificity by eliminating the off-target inhibition of indoleamine 2,3-dioxygenase (IDO).[1] this compound is a newer, highly selective type II inhibitor with a favorable pharmacokinetic profile and demonstrated efficacy in models of systemic inflammation and cancer metastasis.[2] This guide will delve into the quantitative data, experimental protocols, and mechanistic pathways to provide a clear comparison of their performance in vivo.
Mechanism of Action: Targeting the Core of Necroptosis
Necroptosis is a regulated form of necrosis dependent on the kinase activities of RIPK1 and RIPK3.[3][4] Upon stimulation, typically by TNF-α, RIPK1 is activated and recruits RIPK3 to form a functional amyloid-like complex known as the necrosome. This complex facilitates the phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[4] Both this compound and Nec-1s function by binding to and inhibiting the kinase activity of RIPK1, thereby preventing the initial phosphorylation events required for necrosome formation.[2][5]
Comparative Analysis of In Vitro Potency and Specificity
Before assessing in vivo performance, it is crucial to understand the potency and selectivity of each inhibitor at the molecular and cellular levels. This compound demonstrates slightly higher potency in cell-based assays and is characterized as a highly selective RIPK1 inhibitor.[2] Nec-1s is also highly potent but is critically distinguished from its parent compound, Nec-1, by its lack of IDO inhibition, making it a more specific tool for in vivo inflammatory studies.[1][6]
| Parameter | This compound | Nec-1s | Nec-1 (for reference) | Source |
| Target | RIPK1 Kinase | RIPK1 Kinase | RIPK1 Kinase, IDO | [1][2] |
| Inhibitor Type | Type II | ATP-competitive | ATP-competitive | [2][6] |
| IC50 (RIPK1 Kinase Assay) | ~90 nM | Not explicitly stated | Not explicitly stated | [2] |
| EC50 (Human Cell Necroptosis) | 23 nM (HT-29 cells) | 50 nM | 490 nM | [2][6] |
| EC50 (Mouse Cell Necroptosis) | 13 nM (L929 cells) | ~10x more potent than Nec-1i | N/A | [1][2] |
| Off-Target IDO Inhibition | No | No | Yes | [1][2] |
Pharmacokinetic Profile: A Key Differentiator for In Vivo Studies
A stable and predictable pharmacokinetic (PK) profile is essential for successful in vivo experimentation. Early necrostatins were plagued by poor metabolic stability.[6] While Nec-1s offers a significant improvement over Nec-1, this compound appears to have a more favorable overall profile, including good oral bioavailability.
| Parameter | This compound | Nec-1s | Nec-1 (for reference) | Source |
| Metabolic Stability (Mouse Liver Microsomes) | Greatly improved vs. predecessor | t1/2 ≈ 60 min | t1/2 < 5 min | [6][7] |
| Oral Bioavailability | Good (in rat) | Low exposure, high clearance | 54.8% (in rat) | [6][7][8] |
| In Vivo Half-Life (t1/2) | Not explicitly stated | Not explicitly stated | 1.2h (oral), 1.8h (IV) in rat | [8] |
| Reported Toxicity | No obvious toxicity (14 days @ 25mg/kg) | Less toxic than Nec-1 | Paradoxical low-dose toxicity | [1][2][6] |
In Vivo Efficacy: Performance in Preclinical Disease Models
Both compounds have demonstrated significant efficacy in various animal models. The choice between them may depend on the specific disease context and required route of administration.
This compound in Systemic Inflammation and Cancer Metastasis
This compound has shown powerful protective effects in a mouse model of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS), a condition driven by necroptosis.[2]
-
Model: TNF-α-induced lethal shock in C57BL/6 mice.
-
Efficacy: A single intraperitoneal (i.p.) injection of this compound (1 mg/kg) provided effective protection against mortality.[2]
-
Additional Models: Intravenous (i.v.) administration of this compound (5 mg/kg) significantly reduced the number of pulmonary metastasis nodules in a mouse model, suggesting a role for RIPK1 in cancer biology.[2]
Nec-1s in Neurodegeneration
Nec-1s has been effectively used in models of neurodegenerative diseases, such as Alzheimer's disease (AD), where it has been shown to be neuroprotective.[9]
-
Model: APP/PS1 transgenic mouse model of Alzheimer's disease.
-
Efficacy: Treatment with Nec-1s reduced Aβ plaque burden, decreased tau aggregation, lowered levels of pro-inflammatory cytokines, and improved performance in spatial memory tests.[9]
Experimental Protocols
Below are the generalized methodologies for the key in vivo experiments cited in this guide. Researchers should consult the primary literature for precise, detailed protocols.
Protocol 1: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)
This workflow is typical for evaluating inhibitors in acute systemic inflammation models.
-
Animal Model: Male C57BL/6 mice, typically 8-10 weeks old.
-
Compound Administration: Mice are pre-treated with the inhibitor (e.g., this compound at 1 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection, typically 1 hour before the inflammatory challenge.[2]
-
SIRS Induction: Mice are challenged with a lethal dose of human TNF-α administered via intravenous (i.v.) injection.
-
Monitoring: Survival and body temperature are monitored at regular intervals for up to 48 hours.
-
Endpoint Analysis: The primary endpoint is survival, typically analyzed using Kaplan-Meier survival curves.
Protocol 2: Alzheimer's Disease Mouse Model
-
Animal Model: APP/PS1 double transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits.
-
Compound Administration: Nec-1s is administered to the mice, often through long-term delivery methods such as osmotic mini-pumps or repeated injections over several weeks or months to assess effects on chronic disease progression.
-
Behavioral Testing: Cognitive function is assessed using standardized tests like the Morris water maze to measure spatial learning and memory.[9]
-
Endpoint Analysis: Following the treatment period, brain tissue is collected for analysis. This includes immunohistochemistry to quantify Aβ plaque load and phosphorylated tau, and ELISA or Western blot to measure levels of inflammatory cytokines.[9]
Conclusion and Recommendations
The choice between this compound and Nec-1s for in vivo research should be guided by the specific requirements of the experimental model.
-
Nec-1s is a well-validated and specific tool, particularly advantageous in studies where the off-target effects of the original Nec-1 could confound results, such as in immunology and inflammation.[1] Its demonstrated efficacy in neurodegenerative models makes it a strong candidate for CNS-related research.[9]
-
This compound represents a next-generation inhibitor with high potency and a more favorable pharmacokinetic profile, including good oral bioavailability.[2][7] This makes it particularly suitable for studies requiring long-term oral dosing and for models of systemic disease like SIRS, where its potent protective effects have been clearly demonstrated.[2]
For researchers prioritizing oral administration, metabolic stability, and high potency in systemic inflammatory models, This compound appears to be the superior choice. For studies in the central nervous system or those building upon the extensive literature of necrostatins, Nec-1s remains a reliable and specific inhibitor. Ultimately, the data presented here should serve as a foundational guide for making an informed decision tailored to the unique demands of your research.
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sophion.com [sophion.com]
- 8. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Proper Disposal Procedures for PK68, a RIPK1 Inhibitor
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of PK68, a potent and selective inhibitor of receptor-interacting serine/threonine kinase 1 (RIPK1). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, identified by CAS number 2173556-69-7, is a valuable tool in research focused on inflammatory disorders, cancer metastasis, and necroptosis.[1] Responsible handling and disposal are paramount for this research chemical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is crucial for understanding the chemical's behavior and for making informed decisions regarding its handling and disposal.
| Property | Value | Reference |
| CAS Number | 2173556-69-7 | [2][3][4] |
| Molecular Formula | C22H24N4O3S | [5][2][4] |
| Molecular Weight | 424.52 g/mol | [5][2][6] |
| Purity | ≥98% | [3][4] |
| Appearance | Solid | [4] |
| IC50 (RIPK1) | ~90 nM | [1][5][6] |
| Solubility in DMSO | 85 mg/mL (200.22 mM) | [6] |
| Storage (Powder) | -20°C for up to 3 years | [3][6] |
| Storage (in Solvent) | -80°C for up to 1 year | [3][6] |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide detailed methodologies for the safe handling and disposal of this compound in a laboratory setting. These steps are based on general best practices for chemical waste management and should be adapted to comply with local, state, and federal regulations.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times when handling this compound.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Body Protection: A laboratory coat is required.
Disposal of Unused this compound (Solid):
-
Waste Classification: Unused, pure this compound should be treated as chemical waste.
-
Packaging:
-
Place the solid this compound in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound"), CAS number (2173556-69-7), and any relevant hazard symbols.
-
-
Storage: Store the waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of solid this compound in regular trash.
Disposal of this compound Solutions (e.g., in DMSO):
-
Waste Classification: Solutions of this compound are considered chemical waste. The solvent (e.g., DMSO) will also influence the disposal route.
-
Packaging:
-
Collect the this compound solution in a compatible, leak-proof waste container.
-
Clearly label the container with the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and hazard symbols.
-
-
Storage: Store the liquid waste container in secondary containment in a designated chemical waste storage area.
-
Disposal: Dispose of the waste solution through your institution's hazardous waste management program. Do not pour this compound solutions down the drain.
Disposal of Contaminated Labware:
-
Decontamination: Whenever possible, decontaminate reusable labware (e.g., glassware) by rinsing with an appropriate solvent. The rinseate must be collected and disposed of as hazardous waste.
-
Disposable Labware: Disposable items (e.g., pipette tips, tubes) that have come into contact with this compound should be placed in a designated solid chemical waste container.
-
Packaging: The solid waste container should be clearly labeled as containing this compound-contaminated materials.
-
Disposal: Dispose of the contaminated solid waste through a licensed hazardous waste disposal company.
Visualizing Procedural and Biological Pathways
To further clarify the proper handling and biological context of this compound, the following diagrams are provided.
Caption: A flowchart illustrating the decision-making process for the proper disposal of this compound waste.
Caption: A diagram showing the central role of RIPK1 in inflammation and necroptosis, and its inhibition by this compound.
References
- 1. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
